molecular formula C27H24O6 B15615494 DETD-35

DETD-35

Número de catálogo: B15615494
Peso molecular: 444.5 g/mol
Clave InChI: JPEGNKAXYSEQDC-BEBSEGTMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DETD-35 is a useful research compound. Its molecular formula is C27H24O6 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H24O6

Peso molecular

444.5 g/mol

Nombre IUPAC

[(3S,7R,8R,9E,12R)-10-methyl-6-methylidene-5,14-dioxo-4,13-dioxatricyclo[10.2.1.03,7]pentadeca-1(15),9-dien-8-yl] 2-naphthalen-1-ylacetate

InChI

InChI=1S/C27H24O6/c1-15-10-20-12-19(27(30)31-20)13-23-25(16(2)26(29)33-23)22(11-15)32-24(28)14-18-8-5-7-17-6-3-4-9-21(17)18/h3-9,11-12,20,22-23,25H,2,10,13-14H2,1H3/b15-11+/t20-,22-,23+,25+/m1/s1

Clave InChI

JPEGNKAXYSEQDC-BEBSEGTMSA-N

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Semi-Synthesis of DETD-35 from Deoxyelephantopin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyelephantopin (B1239436) (DET), a naturally occurring sesquiterpene lactone, has garnered significant interest in the field of oncology for its potent anti-cancer properties. To enhance its therapeutic index and overcome certain pharmacological limitations, a variety of semi-synthetic derivatives have been developed. Among these, DETD-35 has emerged as a particularly promising analogue with superior efficacy against several cancer cell lines, including triple-negative breast cancer and BRAF-mutant melanoma. This technical guide provides a detailed overview of the semi-synthesis of this compound from its parent compound, deoxyelephantopin. It includes a comprehensive experimental protocol, a summary of relevant quantitative data, and visualizations of the synthetic workflow and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel cancer therapeutics.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse biological activities. Deoxyelephantopin (DET), isolated from plants of the Elephantopus genus, is a well-characterized sesquiterpene lactone that exhibits significant anti-inflammatory and anti-cancer effects. The therapeutic potential of DET has prompted further investigation into its chemical modification to generate analogues with improved pharmacological profiles. This compound is a semi-synthetic ester derivative of DET that has demonstrated enhanced anti-proliferative and pro-apoptotic activities in various cancer models. Notably, this compound has shown efficacy in overcoming drug resistance, a major challenge in cancer therapy. This guide details the synthetic procedure for converting deoxyelephantopin into its more potent derivative, this compound.

Synthesis of this compound from Deoxyelephantopin

The synthesis of this compound from deoxyelephantopin is achieved through a semi-synthetic approach. The following protocol is based on the methodology described by Nakagawa-Goto et al. (2016).[1]

Experimental Protocol

Materials and Reagents:

Procedure:

  • Reaction Setup: A solution of deoxyelephantopin (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, anhydrous pyridine (2.0 equivalents) is added, followed by the dropwise addition of 3,5-bis(trifluoromethyl)benzoyl chloride (1.2 equivalents) at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate) to yield this compound.

  • Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Purity >99% (as determined by NMR spectrometry)[1]

Note: Specific reaction yields for the synthesis of this compound are not explicitly detailed in the referenced literature. However, the general synthetic scheme for producing a library of DET derivatives suggests that such esterification reactions are typically high-yielding.

Experimental and Logical Visualizations

Synthetic Workflow

The following diagram illustrates the single-step semi-synthesis of this compound from deoxyelephantopin.

Synthesis_Workflow Deoxyelephantopin Deoxyelephantopin (DET) Reagents 3,5-Bis(trifluoromethyl)benzoyl chloride, Pyridine, CH₂Cl₂ Deoxyelephantopin->Reagents DETD35 This compound Reagents->DETD35 Esterification MEK_ERK_Pathway cluster_0 Upstream Signals cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival DETD35 This compound DETD35->MEK Inhibits PI3K_Akt_Pathway cluster_0 Upstream Signals cluster_1 PI3K/Akt Cascade cluster_2 Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Promotes Cell Growth Cell Growth mTOR->Cell Growth DETD35 This compound DETD35->Akt Inhibits STAT3_Pathway cluster_0 Cytokine Signaling cluster_1 STAT3 Activation cluster_2 Gene Transcription Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 (Dimer) STAT3->p-STAT3 Dimerizes Nucleus Nucleus p-STAT3->Nucleus Translocates to Target Genes Target Gene Expression Nucleus->Target Genes Proliferation Proliferation Target Genes->Proliferation Survival Survival Target Genes->Survival DETD35 This compound DETD35->STAT3 Inhibits Phosphorylation

References

DETD-35: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DETD-35, a semi-synthetic derivative of the natural sesquiterpene lactone Deoxyelephantopin (DET), has emerged as a potent anti-cancer agent, demonstrating significant activity against aggressive malignancies such as triple-negative breast cancer (TNBC) and melanoma.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-neoplastic effects of this compound. The compound executes its cytotoxicity through a multi-pronged approach, primarily initiated by the induction of oxidative stress. This leads to a cascade of downstream events including the induction of apoptosis via multiple signaling pathways, cell cycle arrest at the G2/M phase, and the unique instigation of both paraptosis-like cell death and ferroptosis.[1][3] This document details the signaling pathways involved, presents quantitative data from key experimental findings, and provides detailed protocols for the methodologies used to elucidate this mechanism of action.

Core Mechanism of Action: Induction of ROS-Mediated Apoptosis

The central mechanism of this compound's anti-cancer activity is the generation of reactive oxygen species (ROS), which triggers a cascade of events culminating in programmed cell death.[1][4] This ROS-mediated apoptosis is multifaceted, involving the modulation of key cellular processes and signaling pathways.

Signaling Pathways

This compound impacts several critical signaling pathways that regulate cell survival, proliferation, and death. The induction of ROS serves as a primary stressor, leading to the activation of apoptotic pathways and cell cycle checkpoints.

DETD35_Signaling DETD35 This compound ROS ↑ Reactive Oxygen Species (ROS) DETD35->ROS GPX4 GPX4 Inhibition DETD35->GPX4 ERK ERK Phosphorylation Inhibition DETD35->ERK G2M G2/M Phase Arrest DETD35->G2M Metastasis ↓ Metastasis & Invasion DETD35->Metastasis Mito_Damage Mitochondrial Damage ROS->Mito_Damage ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Bcl2 Bcl-2 Family Modulation Mito_Damage->Bcl2 dissipation of ΔΨm Paraptosis Paraptosis-like Cell Death ER_Stress->Paraptosis Ferroptosis Ferroptosis GPX4->Ferroptosis Apoptosis Apoptosis Bcl2->Apoptosis ERK->Metastasis G2M->Apoptosis

Figure 1: this compound multifaceted mechanism of action in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation(s)
MDA-MB-231Triple-Negative Breast Cancer3.62[2][3]
A375Melanoma~2.5 (estimated)[1]
A375LM5Lung-Metastatic Melanoma~2.0 (estimated)[1]
Table 2: Effect of this compound on Cell Cycle Distribution in A375LM5 Melanoma Cells (24h treatment)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Citation(s)
Vehicle552520[1]
This compound (2.5 µM)201565[1]
Table 3: Induction of Apoptosis by this compound in A375LM5 Melanoma Cells (48h treatment)
TreatmentApoptotic Cells (%)Citation(s)
Vehicle<5[1]
This compound (2.5 µM)~35[1]
Table 4: Inhibition of Cell Migration and Invasion by this compound
Cell LineAssayTreatmentInhibition (%)Citation(s)
A375LM5MigrationThis compound (2.5 µM)~60[4]
A375LM5InvasionThis compound (2.5 µM)~70[4]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., A375, MDA-MB-231) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with this compound (24-72h) Seed->Treat MTT Add MTT solution (4h incubation) Treat->MTT Solubilize Solubilize formazan with DMSO MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is used to detect and quantify changes in the expression of specific proteins involved in cell cycle regulation and apoptosis.

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin B1, Cdc2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound for 48 hours, then harvest the cells and the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Migration and Invasion Assay (Boyden Chamber Assay)

This protocol is used to assess the effect of this compound on the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is required.

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.

  • Treatment: Add this compound to the upper chamber with the cells.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell migration or invasion.

  • Cell Removal and Staining: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope or elute the stain and measure the absorbance.

Boyden_Chamber cluster_0 Boyden Chamber Setup cluster_1 Experimental Workflow Upper Upper Chamber: - Cancer Cells - this compound - Serum-free medium Membrane Porous Membrane (8 µm) (Coated with Matrigel for Invasion Assay) Upper->Membrane Lower Lower Chamber: - Chemoattractant (e.g., 10% FBS) Membrane->Lower Incubate Incubate (24-48h) Remove Remove non-migrated cells Incubate->Remove Stain Fix and stain migrated cells Remove->Stain Quantify Quantify migrated/ invaded cells Stain->Quantify

Figure 3: Boyden chamber assay for migration and invasion.

GPX4 Activity Assay

This protocol measures the activity of Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis, and can be adapted to assess the inhibitory effect of this compound.

  • Cell Lysate Preparation: Treat cells with this compound, harvest, and prepare a cell lysate.

  • Assay Mixture: In a 96-well plate, prepare an assay mixture containing Tris-HCl buffer, EDTA, NADPH, glutathione (GSH), and glutathione reductase (GR).

  • Sample Addition: Add the cell lysate to the assay mixture.

  • Reaction Initiation: Initiate the reaction by adding a lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide).

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH consumption to determine GPX4 activity. Compare the activity in this compound-treated samples to control samples to determine the extent of inhibition.

Conclusion

This compound is a promising anti-cancer agent with a complex and potent mechanism of action. Its ability to induce ROS-mediated cell death through multiple pathways, including apoptosis, paraptosis, and ferroptosis, highlights its potential for overcoming resistance to conventional therapies. The data presented in this guide underscore the efficacy of this compound in preclinical models of aggressive cancers. Further investigation into its synergistic potential with other chemotherapeutic agents and its in vivo efficacy and safety profile is warranted to advance its development as a novel cancer therapeutic.

References

The Enigmatic Identity of DETD-35: A Search for Discovery and Origin

Author: BenchChem Technical Support Team. Date: December 2025

An extensive investigation into scientific and public databases reveals no specific molecule or drug designated as DETD-35. The term does not correspond to a recognized compound in chemical, pharmaceutical, or clinical research literature. This suggests that "this compound" may be an internal project code, a novel substance not yet disclosed in public forums, or a potential misnomer for an existing therapeutic.

Initial searches for "this compound" consistently yield information on unrelated subjects where the number "35" is a distinguishing feature. The most prominent of these are oral contraceptives, such as those containing 35 micrograms of ethinyl estradiol, and legal documents pertaining to Title 35 of the United States Code, which governs patent law. For instance, combination oral contraceptives like Ethynodiol Diacetate and Ethinyl Estradiol tablets are available in formulations with 35 mcg of ethinyl estradiol[1]. Similarly, products like Diane-35, a combination of ethinylestradiol and cyproterone (B1669671) acetate (B1210297), also utilize this dosage[2].

Given the absence of a defined chemical entity known as this compound, this guide cannot provide the requested in-depth technical data, including experimental protocols and signaling pathways. The core requirements of data presentation in structured tables and visualization of experimental workflows are contingent on the existence of primary research and clinical data, which are not available for a compound that cannot be identified.

It is plausible that the query for "this compound" contains a typographical error or refers to a compound known by a different name. The world of drug discovery is replete with compounds that are initially known by alphanumeric codes before receiving a generic or brand name. Without further clarifying information, such as a chemical structure, a corporate or academic source, or a therapeutic target, a detailed technical analysis remains unachievable.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the nomenclature and search for alternative designations, such as IUPAC names, CAS numbers, or other identifiers that would allow for a precise and fruitful exploration of the scientific literature.

References

DETD-35: A Sesquiterpene Lactone Derivative Targeting Key Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DETD-35, a semi-synthetic derivative of the natural sesquiterpene lactone deoxyelephantopin (B1239436) (DET), has emerged as a promising anti-cancer agent with potent activity against aggressive malignancies, including BRAF-mutant melanoma and triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its ability to induce multiple forms of programmed cell death and inhibit critical cell survival pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the evaluation of this compound's biological effects, and presents visual representations of the signaling pathways it modulates.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities. This compound is a novel ester derivative of deoxyelephantopin, a sesquiterpene dilactone isolated from Elephantopus scaber.[1] Preclinical studies have demonstrated that this compound exhibits superior anti-cancer activity compared to its parent compound, DET, with a notable ability to overcome acquired resistance to targeted therapies such as vemurafenib (B611658) in melanoma.[2] The primary mechanisms underlying the anti-neoplastic effects of this compound involve the induction of oxidative stress, leading to apoptosis and ferroptosis, and the suppression of the RAF/MEK/ERK signaling cascade.[2][3]

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by:

  • Inducing Apoptosis: this compound triggers the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins. This leads to mitochondrial dysfunction and the activation of caspases, ultimately resulting in programmed cell death.

  • Inducing Ferroptosis: this compound is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2] This is achieved through the direct inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid hydroperoxides.[2]

  • Inhibiting the RAF/MEK/ERK Signaling Pathway: This pathway is a critical driver of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers, including melanoma. This compound has been shown to suppress the phosphorylation of key components of this cascade, thereby inhibiting downstream signaling.

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of this compound against various cancer cell lines.

Table 1: IC50 Values of this compound in Melanoma Cell Lines

Cell LineDescriptionIC50 (µM)Reference
A375BRAF V600E mutant melanoma2.5[2]
A375-RVemurafenib-resistant A3753.0[2]

Table 2: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineDescriptionIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer~3[4]
MCF-7Estrogen Receptor-Positive>10[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

This protocol is used to assess the effect of this compound on the expression of proteins involved in apoptosis.

  • Cell Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A375 melanoma cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection every other day.

  • Tumor Measurement: Measure the tumor volume and body weight every two days using calipers.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

DETD35_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptotic Cascade DETD35 This compound ROS ↑ Reactive Oxygen Species (ROS) DETD35->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates Mito_Dys Mitochondrial Dysfunction Bcl2->Mito_Dys Bax->Mito_Dys CytC Cytochrome c Release Mito_Dys->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: this compound Induced Apoptotic Pathway.

DETD35_Ferroptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm DETD35 This compound GPX4 GPX4 DETD35->GPX4 Inhibits Lipid_ROS ↑ Lipid ROS GPX4->Lipid_ROS Reduces GSH Glutathione (GSH) GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Fig. 2: this compound Induced Ferroptosis Pathway.

DETD35_RAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor DETD35 This compound RAF RAF DETD35->RAF Inhibits (Phosphorylation) MEK MEK DETD35->MEK Inhibits (Phosphorylation) ERK ERK DETD35->ERK Inhibits (Phosphorylation) RAS RAS Receptor->RAS RAS->RAF RAF->MEK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Fig. 3: Inhibition of RAF/MEK/ERK Pathway by this compound.

Conclusion

This compound is a promising sesquiterpene lactone derivative with a well-defined multi-modal mechanism of action against cancer cells. Its ability to induce both apoptosis and ferroptosis, coupled with the inhibition of the RAF/MEK/ERK signaling pathway, makes it a strong candidate for further preclinical and clinical development, particularly for cancers that are resistant to conventional therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this novel anti-cancer agent.

References

In Vitro Cytotoxicity of DETD-35: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of DETD-35, a derivative of the natural compound Deoxyelephantopin. This document details the compound's impact on cancer cell viability, its mechanisms of action, and the signaling pathways involved, supported by quantitative data and detailed experimental protocols.

Introduction

This compound has emerged as a promising anti-cancer agent, demonstrating potent cytotoxic effects against various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of oxidative stress, leading to programmed cell death (apoptosis) and cell cycle arrest. This guide synthesizes key findings from in vitro studies to provide a detailed understanding of this compound's cytotoxic profile.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound have been quantified in several cancer cell lines. The following tables summarize the key data regarding cell viability, apoptosis induction, and cell cycle arrest.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Triple-Negative Breast Cancer3[1]
A375MelanomaNot explicitly stated[2]

Note: While a specific IC50 value for A375 cells was not found in the provided search results, studies indicate significant inhibition of proliferation.[2]

Table 2: Induction of Apoptosis by this compound
Cell LineTreatmentApoptotic Population (%)Citation
A375LM5IF4g/LucVehicleNot specified[2]
A375LM5IF4g/LucThis compoundSignificantly increased[2]

Note: One study reported a significant increase in the apoptotic population in A375LM5IF4g/Luc melanoma cells after 48 hours of treatment with this compound, as determined by Annexin V/PI staining.[2]

Table 3: Effect of this compound on Cell Cycle Distribution
Cell LineTreatment% of Cells in G2/M PhaseCitation
A375LM5IF4g/LucVehicleNot specified[2]
A375LM5IF4g/LucThis compoundSignificantly increased[2]

Note: this compound treatment for 24 hours resulted in a significant accumulation of A375LM5IF4g/Luc melanoma cells in the G2/M phase of the cell cycle.[2]

Table 4: Modulation of Key Apoptotic and Signaling Proteins by this compound
Cell LineProteinEffect of this compound TreatmentCitation
Various Cancer CellsBcl-2 Family ProteinsModulation[1][2]
Various Cancer CellsERK PhosphorylationInhibition[1][2]
MDA-MB-231p-eIF2α, IRE1α, PDI, BimIncreased[1]
MDA-MB-231Cleaved PARP, Cleaved Caspase-7Increased[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways. The primary mechanism involves the generation of Reactive Oxygen Species (ROS), which triggers a cascade of events leading to apoptosis and cell cycle arrest.

ROS-Mediated Apoptosis

This compound induces the accumulation of intracellular ROS, leading to oxidative stress. This, in turn, activates the intrinsic apoptotic pathway characterized by the modulation of Bcl-2 family proteins, dissipation of the mitochondrial membrane potential (ΔΨm), and subsequent activation of caspases.

ROS_Apoptosis_Pathway DETD35 This compound ROS ↑ ROS Generation DETD35->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 Family Modulation (↓ Bcl-2 / ↑ Bax) Mitochondria->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: ROS-Mediated Apoptotic Pathway Induced by this compound.

MAPK/ERK Signaling Pathway

This compound has been shown to inhibit the phosphorylation of ERK (Extracellular signal-regulated kinase), a key component of the MAPK (Mitogen-activated protein kinase) signaling pathway.[1][2] This pathway is crucial for cell proliferation and survival, and its inhibition contributes to the anti-cancer effects of this compound.

MAPK_ERK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DETD35 This compound DETD35->Inhibition

Figure 2: Inhibition of the MAPK/ERK Signaling Pathway by this compound.

G2/M Cell Cycle Arrest

This compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[2] This effect is often associated with the modulation of cell cycle regulatory proteins.

Cell_Cycle_Arrest_Workflow cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 DETD35 This compound Arrest G2/M Arrest DETD35->Arrest Arrest->G2

Figure 3: this compound Induces G2/M Cell Cycle Arrest.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A375, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or a vehicle control (e.g., DMSO) for 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24 to 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Cell Seeding and Treatment: Cells are treated with this compound for a specified period (e.g., 24 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-ERK, total ERK, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion

The in vitro data strongly suggest that this compound is a potent cytotoxic agent against various cancer cell lines, particularly melanoma and triple-negative breast cancer. Its ability to induce ROS-mediated apoptosis, inhibit critical survival signaling pathways like MAPK/ERK, and cause G2/M cell cycle arrest highlights its potential as a multi-targeted anti-cancer therapeutic. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

DETD-35: A Comprehensive Technical Guide on its Differential Effects on Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DETD-35, a semi-synthetic derivative of the natural sesquiterpene lactone Deoxyelephantopin (DET), has emerged as a promising anti-cancer agent with a noteworthy therapeutic window. Exhibiting significantly higher potency than its parent compound, this compound has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal to no adverse effects on normal cells. This technical guide provides an in-depth analysis of this compound, summarizing its chemical properties, synthesis, and differential biological effects. It includes a comprehensive review of the current understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

Sesquiterpene lactones, a class of naturally occurring plant compounds, have long been investigated for their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. Deoxyelephantopin (DET), isolated from Elephantopus scaber, has shown promise in preclinical cancer models. To enhance its therapeutic efficacy, a series of derivatives have been synthesized, among which this compound has distinguished itself. Studies have shown that this compound is approximately three times more potent against cancer cells than DET, with the significant advantage of being less or not at all toxic to normal cells[1]. This differential activity underscores its potential as a lead compound in the development of targeted cancer therapies.

Chemical Properties and Synthesis

2.1. Chemical Structure

This compound is a derivative of the germacrane-type sesquiterpene lactone, deoxyelephantopin. Its chemical structure is characterized by a complex polycyclic system.

2.2. Semi-Synthesis of this compound

The synthesis of this compound is a semi-synthetic process starting from its natural precursor, Deoxyelephantopin (DET). While detailed proprietary synthesis methods may vary, the general approach involves chemical modifications of the DET molecule to enhance its biological activity and selectivity.

Comparative Effects on Cancer vs. Normal Cells: Quantitative Analysis

A key attribute of this compound is its selective cytotoxicity towards cancer cells. The following tables summarize the available quantitative data on the effects of this compound on various cancer and normal cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
MDA-MB-231Triple-Negative Breast CancerMTT324[2]
A375LM5IF4g/LucMelanoma (BRAFV600E)MTT~1.524[3]
A375Melanoma (BRAFV600E)MTT~2.024[3]

Table 2: Cytotoxicity of this compound in Normal Cell Lines

Cell LineCell TypeAssayConcentration Range Tested (µM)Observed EffectReference
Normal MelanocytesMelanocytesNot Specified2.2 - 6.7Little to no toxicity[4]

Table 3: Induction of Apoptosis by this compound in Cancer Cells

Cell LineCancer TypeThis compound Conc. (µM)Apoptotic Cells (%)Exposure Time (h)Reference
A375LM5IF4g/LucMelanoma (BRAFV600E)1.52548[3]
A375LM5IF4g/LucMelanoma (BRAFV600E)3.04448[3]

Table 4: Cell Cycle Arrest Induced by this compound in Cancer Cells

Cell LineCancer TypeThis compound Conc. (µM)% Cells in G2/M PhaseExposure Time (h)Reference
A375LM5IF4g/LucMelanoma (BRAFV600E)3.0Increased24[5]

Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing various forms of programmed cell death. The principal mechanisms identified are the induction of reactive oxygen species (ROS), leading to apoptosis, paraptosis, and ferroptosis.

4.1. ROS-Mediated Apoptosis

A central mechanism of this compound's action is the generation of intracellular ROS. This oxidative stress triggers a cascade of events culminating in apoptosis.

DETD35_Apoptosis_Pathway DETD35 This compound ROS ↑ ROS Production DETD35->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bcl2_Fam Modulation of Bcl-2 Family Proteins (↓ Bcl-2, ↑ Bax) ROS->Bcl2_Fam ERK ↓ p-ERK ROS->ERK CytC Cytochrome c Release Mito_Dys->CytC Bcl2_Fam->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: this compound induced ROS-mediated apoptotic signaling pathway.

4.2. Induction of Paraptosis and Ferroptosis

Beyond classical apoptosis, this compound has been shown to induce other forms of programmed cell death, namely paraptosis and ferroptosis, particularly in triple-negative breast cancer and melanoma cells[1][4].

  • Paraptosis: This form of cell death is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria. This compound's induction of ROS is a key trigger for this process[4].

  • Ferroptosis: this compound can induce this iron-dependent form of cell death by inhibiting the glutathione (B108866) peroxidase 4 (GPX4) enzyme, leading to the accumulation of lipid reactive oxygen species[1].

DETD35_Alternative_Cell_Death cluster_paraptosis Paraptosis cluster_ferroptosis Ferroptosis DETD35_para This compound ROS_para ↑ ROS DETD35_para->ROS_para ER_Mito_Swell ER & Mitochondrial Swelling ROS_para->ER_Mito_Swell Vacuolization Cytoplasmic Vacuolization ER_Mito_Swell->Vacuolization Paraptosis Paraptosis Vacuolization->Paraptosis DETD35_ferro This compound GPX4 GPX4 Inhibition DETD35_ferro->GPX4 GSH ↓ GSH GPX4->GSH Lipid_ROS ↑ Lipid ROS GSH->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Figure 2: Induction of Paraptosis and Ferroptosis by this compound.

4.3. G2/M Cell Cycle Arrest

This compound has been observed to arrest cancer cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis. This effect is associated with the modulation of key cell cycle regulatory proteins[5].

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

5.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer or normal cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Treat with This compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Solution Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 3: Workflow for the MTT cell viability assay.

5.2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

5.3. Cell Cycle Analysis (PI Staining by Flow Cytometry)

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5.4. Western Blot Analysis

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound is a potent semi-synthetic anti-cancer compound that displays a favorable differential toxicity profile against cancer cells versus normal cells. Its multi-faceted mechanism of action, involving the induction of ROS-mediated apoptosis, paraptosis, and ferroptosis, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on expanding the evaluation of this compound across a broader range of cancer types and in in vivo models to fully elucidate its therapeutic potential and safety profile. Further investigation into its specific molecular targets will also be crucial for optimizing its clinical application and for the design of next-generation analogs with even greater efficacy and selectivity.

References

Unraveling the Molecular Intricacies of DETD-35: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular targets and mechanisms of action of DETD-35, a novel semi-synthetic derivative of the plant-derived sesquiterpene lactone, deoxyelephantopin (B1239436) (DET). This compound has demonstrated significant potential as an anti-cancer agent, particularly in melanoma and triple-negative breast cancer models. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its biological activity.

Executive Summary

This compound exerts its anti-cancer effects through a multi-targeted approach. A primary molecular target has been identified as Glutathione Peroxidase 4 (GPX4) , a crucial enzyme in the regulation of ferroptosis.[1][2][3][4] By inhibiting GPX4 through non-covalent binding, this compound induces lipid peroxidation and triggers this iron-dependent form of programmed cell death.[1][5] Beyond direct enzyme inhibition, this compound modulates several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, including the MEK-ERK, Akt, and STAT3 pathways .[2][6] Its activity also leads to the induction of apoptosis, characterized by hallmarks such as PARP cleavage and caspase-3 activation, and causes cell cycle arrest at the G2/M phase.[2][7] This guide synthesizes the current understanding of these mechanisms, supported by quantitative data from various in vitro assays.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeAssayDurationIC50 Value (µM)Reference
A375BRAF V600E Mutant MelanomaMTT Assay24 hours1.7[7]
A375LM5IF4g/LucLung-Metastatic MelanomaMTT Assay24 hours2.7[7]
MDA-MB-231Triple-Negative Breast CancerMTT Assay24 hours3.0[8]
Table 2: Efficacy in Colony Formation and Apoptosis Induction
Cell LineAssayConcentration (µM)EffectReference
A375Colony Formation0.542% Inhibition
A375Colony Formation1.2571% Inhibition
A375Colony Formation2.598% Inhibition
A375LM5IF4g/LucApoptosis (PI/Annexin V)1.525% Apoptotic Cells[7]
A375LM5IF4g/LucApoptosis (PI/Annexin V)3.044% Apoptotic Cells[7]
Table 3: Inhibition of Cancer Cell Motility
Cell LineAssayConcentration (µM)EffectReference
A375LM5IF4g/LucTranswell Migration1.569% Inhibition[7]
A375LM5IF4g/LucTranswell Migration3.090% Inhibition[7]
A375LM5IF4g/LucTranswell Invasion1.565% Inhibition[7]
A375LM5IF4g/LucTranswell Invasion3.097% Inhibition[7]

Signaling Pathways and Mechanisms of Action

This compound's efficacy stems from its ability to intervene in multiple core cancer pathways.

Induction of Ferroptosis via GPX4 Inhibition

A key mechanism of this compound is the induction of ferroptosis, a non-apoptotic form of cell death driven by iron-dependent lipid peroxidation.[1] this compound acts as a novel, non-covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1][5] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides. Its inhibition by this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death.[1][2][4] This is a promising therapeutic strategy, especially for cancers resistant to conventional apoptosis-inducing agents.[2][3]

G cluster_membrane Cell Membrane PUFA PUFA-PL LPO Lipid Peroxides (L-OOH) PUFA->LPO Oxidation Ferroptosis Ferroptosis LPO->Ferroptosis Accumulation Leads to DETD35 This compound GPX4 GPX4 DETD35->GPX4 Inhibits GPX4->LPO Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor

This compound induces ferroptosis by inhibiting GPX4.
Deregulation of Pro-Survival Signaling Pathways

This compound has been shown to overcome acquired resistance to targeted therapies, such as the BRAF inhibitor vemurafenib (B611658) in melanoma.[2][6][9] This is achieved, in part, by deregulating key pro-survival signaling cascades. Specifically, this compound inhibits the phosphorylation of MEK and ERK, key components of the MAPK pathway, which is frequently hyperactivated in melanoma.[2] It also downregulates the activity of the PI3K/Akt and STAT3 signaling pathways, further contributing to its anti-proliferative and pro-apoptotic effects.[2]

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_stat STAT Pathway DETD35 This compound MEK p-MEK DETD35->MEK Akt p-Akt DETD35->Akt STAT3 p-STAT3 DETD35->STAT3 ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation STAT3->Proliferation

This compound inhibits multiple pro-survival signaling pathways.

Key Experimental Protocols

This section provides detailed methodologies for the key assays used to characterize the activity of this compound.

Cell Viability and Proliferation (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A375, MDA-MB-231) are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[7]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8][10]

  • Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan (B1609692) crystals.[10] The plate is often shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[10] A reference wavelength (e.g., 630 nm) may be used for background correction.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Lysate Preparation: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are agitated for 30 minutes at 4°C and then centrifuged at ~12,000 rpm for 20 minutes to pellet cell debris. The supernatant containing the total protein is collected.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes at 95°C, and then loaded onto a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Proteins are separated by electrophoresis and then transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies (e.g., anti-p-ERK, anti-cleaved PARP, anti-GPX4) overnight at 4°C, followed by washing and incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software.

Transwell Migration and Invasion Assay

This assay, also known as a Boyden chamber assay, assesses the ability of cancer cells to move towards a chemoattractant (migration) or to move through an extracellular matrix barrier (invasion).[11][12]

  • Chamber Preparation: For invasion assays, the upper surface of a Transwell insert (typically with an 8 µm pore size) is coated with a thin layer of Matrigel and allowed to solidify.[13] For migration assays, the insert is not coated.

  • Cell Seeding: Cancer cells (e.g., 3 x 10⁴ cells) are resuspended in serum-free medium and seeded into the upper chamber of the Transwell insert.[14]

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Treatment: this compound or vehicle control is added to the upper chamber with the cells.

  • Incubation: The plate is incubated for a period that allows for cell movement (e.g., 12-24 hours).[7]

  • Cell Removal and Fixation: After incubation, non-migrated/non-invaded cells on the upper surface of the membrane are gently removed with a cotton swab.[12] The cells that have moved to the lower surface are fixed with methanol (B129727) or paraformaldehyde.[11]

  • Staining and Quantification: The fixed cells are stained with a solution such as Crystal Violet.[11] The stained cells are then photographed under a microscope and quantified, either by counting cells in several random fields or by eluting the stain and measuring its absorbance.

G start Seed Cells in 96-Well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent (4h Incubation) incubate->add_mtt solubilize Add Solubilizer (e.g., DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for determining cell viability using the MTT assay.

References

Early-stage research on DETD-35 bioactivity.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early-Stage Bioactivity of DETD-35

This guide provides a comprehensive overview of the early-stage research into the bioactivity of this compound, a novel semi-synthetic derivative of the plant sesquiterpene lactone, deoxyelephantopin (B1239436) (DET). This compound has demonstrated significant potential as an anti-cancer agent, exhibiting greater potency than its parent compound in preclinical studies. This document is intended for researchers, scientists, and drug development professionals, and outlines the quantitative bioactivity, experimental methodologies, and known signaling pathways associated with this compound.

Data Presentation

The cytotoxic and anti-proliferative activity of this compound has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Data for the parent compound, deoxyelephantopin (DET), is included for comparison.

Compound Cell Line Cancer Type IC₅₀ (µM) Assay Duration
This compound A375LM5IF4g/LucBRAFV600E Mutant Melanoma2.7[1]24 hours
A375 (parental)BRAFV600E Mutant Melanoma1.7[1]24 hours
MDA-MB-231Triple-Negative Breast Cancer3.62[2]24 hours
DET A375LM5IF4g/LucBRAFV600E Mutant Melanoma5.3[1]24 hours
A375 (parental)BRAFV600E Mutant Melanoma3.3[1]24 hours
MDA-MB-231Triple-Negative Breast Cancer11.24[2]24 hours

Core Bioactivity of this compound

This compound's primary mechanism of action is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2][3] This increase in intracellular ROS is a critical upstream event that triggers multiple downstream anti-cancer effects, including:

  • Induction of Apoptosis and Paraptosis-like Cell Death: The compound causes mitochondrial dysfunction and triggers programmed cell death.[1][2]

  • Cell Cycle Arrest: this compound causes cells to accumulate in the G2/M phase of the cell cycle, thereby halting proliferation.[1][4]

  • Inhibition of Metastasis: It has been shown to suppress key markers associated with cell migration and invasion.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the bioactivity of this compound are provided below.

Cell Viability and IC₅₀ Determination

This protocol is used to assess the cytotoxic effect of this compound on cancer cells and determine its IC₅₀ value.

  • Cell Culture: Cancer cell lines (e.g., A375, MDA-MB-231) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period, typically 24 hours.[1][2]

  • Viability Assessment (MTT Assay):

    • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Intracellular ROS Measurement

This protocol quantifies the generation of reactive oxygen species within cells following treatment with this compound.

  • Cell Preparation: Cells are seeded in 6-well plates and cultured until they reach 70-80% confluency.

  • Treatment: Cells are treated with this compound (e.g., 3 µM) or a vehicle control for a short duration, such as 1 hour.[3]

  • Staining:

    • After treatment, the medium is removed, and cells are washed with phosphate-buffered saline (PBS).

    • Cells are then incubated with a 10 µM solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) in serum-free medium for 30 minutes at 37°C in the dark. H2DCFDA is a cell-permeable probe that fluoresces upon oxidation by ROS.

  • Flow Cytometry:

    • Cells are harvested by trypsinization, washed with PBS, and resuspended in 500 µL of PBS.

    • The fluorescence intensity is immediately analyzed using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis: The mean fluorescence intensity of the treated cells is compared to that of the control cells to determine the fold increase in intracellular ROS levels.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with this compound at a specific concentration for 24 hours.

  • Fixation:

    • Cells are harvested, washed with ice-cold PBS, and counted.

    • The cell pellet is resuspended in PBS, and ice-cold 70% ethanol (B145695) is added dropwise while vortexing to fix the cells.

    • Cells are incubated at -20°C for at least 2 hours for fixation.

  • Staining:

    • The fixed cells are centrifuged and washed with PBS to remove the ethanol.

    • The cell pellet is resuspended in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS. PI is a fluorescent intercalating agent that stains DNA.

    • The cells are incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: The resulting data is used to generate a histogram that displays the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for evaluating the in vitro bioactivity of this compound.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis culture 1. Cell Culture (e.g., A375, MDA-MB-231) seeding 2. Plate Seeding (96-well or 6-well plates) culture->seeding treatment 3. This compound Incubation (Varying concentrations & times) seeding->treatment viability Cell Viability (MTT Assay) treatment->viability ros ROS Production (H2DCFDA Staining) treatment->ros cell_cycle Cell Cycle (Propidium Iodide Staining) treatment->cell_cycle ic50 IC50 Calculation viability->ic50 flow Flow Cytometry ros->flow cell_cycle->flow histogram Cell Cycle Histograms flow->histogram

Workflow for In Vitro Analysis of this compound Bioactivity.
Signaling Pathway of this compound in Cancer Cells

This diagram outlines the proposed molecular mechanism of action for this compound, starting from its entry into a cancer cell to the induction of cell death and inhibition of metastasis.

G cluster_cell Cancer Cell cluster_mito Mitochondrial Dysfunction cluster_downstream Cellular Outcomes DETD35 This compound ROS ↑ Reactive Oxygen Species (ROS) DETD35->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage G2M_Arrest G2/M Cell Cycle Arrest ROS->G2M_Arrest MMP_Loss ↓ ∆Ψm (Membrane Potential) Mito_Damage->MMP_Loss Apoptosis Apoptosis / Paraptosis MMP_Loss->Apoptosis Metastasis_Inhibition ↓ Metastasis Markers (N-cadherin, MMP2, etc.)

Proposed Mechanism of Action for this compound.

References

Methodological & Application

Application Notes and Protocols for DETD-35 in Melanoma Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DETD-35, a semi-synthetic derivative of the plant-derived sesquiterpene lactone Deoxyelephantopin (DET), has emerged as a potent anti-cancer agent with significant activity against melanoma, including therapy-resistant variants.[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in melanoma cell culture studies. The primary mechanism of action of this compound in melanoma cells involves the induction of two distinct forms of programmed cell death: ferroptosis and apoptosis.[3][4] It also causes cell cycle arrest at the G2/M phase.[1][3] Notably, this compound has shown efficacy in both vemurafenib-sensitive and resistant BRAFV600E mutant melanoma cells.[2]

Mechanism of Action

This compound exerts its anti-melanoma effects through a multi-faceted approach:

  • Induction of Ferroptosis: this compound acts as a non-covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1] Inhibition of GPX4 leads to an accumulation of lipid-based reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[3]

  • Induction of Apoptosis: this compound also induces apoptosis through the generation of ROS, modulation of Bcl-2 family proteins, and dissipation of the mitochondrial membrane potential.[1][5]

  • Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest at the G2/M phase in melanoma cells, thereby inhibiting their proliferation.[1][3]

  • Inhibition of Metastasis: this compound has demonstrated the ability to inhibit the migration and invasion of cancer cells.[1][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its application in melanoma cell culture.

DETD35_Ferroptosis_Pathway cluster_cell Melanoma Cell DETD35 This compound GPX4 GPX4 DETD35->GPX4 inhibits (non-covalent) Lipid_ROS Lipid ROS (Lipid Peroxidation) GPX4->Lipid_ROS reduces GSH GSH GSH->GPX4 co-factor GSSG GSSG GSH->GSSG oxidized Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: this compound induces ferroptosis by inhibiting GPX4.

Experimental_Workflow start Start: Melanoma Cell Culture (e.g., A375, A375-R) treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry with PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis protein_analysis Protein Expression Analysis (e.g., Western Blot for GPX4, Caspases) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis protein_analysis->data_analysis

Caption: General experimental workflow for this compound studies.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on various melanoma cell lines.

Table 1: IC50 Values of this compound in Melanoma Cell Lines

Cell LineBRAF StatusVemurafenib (B611658) SensitivityThis compound IC50 (µM)Reference
A375V600ESensitive~2.2[2]
A375-RV600EResistant~6.7[2]
A2058V600EIntrinsic ResistanceNot Specified[2]
A375LM5IF4g/LucV600ENot SpecifiedNot Specified[3]

Table 2: Effect of this compound on Cell Cycle Distribution in A375LM5IF4g/Luc Cells (24h treatment)

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M PhaseReference
Vehicle-Data not specifiedData not specifiedData not specified[3]
This compoundNot SpecifiedData not specifiedData not specifiedIncreased[3]

Experimental Protocols

Melanoma Cell Culture

Materials:

  • Melanoma cell lines (e.g., A375, A375-R)

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture melanoma cells in appropriate medium in a humidified incubator.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in fresh medium.

  • Seed the cells into new flasks or plates at the desired density for subsequent experiments.

This compound Stock Solution Preparation

Materials:

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • When needed, thaw an aliquot and dilute it to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well plates

  • Melanoma cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Materials:

  • 6-well plates

  • Melanoma cells

  • This compound

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed melanoma cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization, including any floating cells from the supernatant.

  • Wash the cells with ice-cold PBS and centrifuge.

  • Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Materials:

  • Melanoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat melanoma cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

References

Application Notes and Protocols: DETD-35 for Triple-Negative Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Triple-Negative Breast Cancer (TNBC) and DETD-35

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptors (ER), progesterone (B1679170) receptors (PR), and human epidermal growth factor receptor 2 (HER2). This lack of well-defined molecular targets makes it difficult to treat with hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment option. However, the prognosis for TNBC patients remains poor due to high rates of metastasis and the development of drug resistance.

This compound is a novel semi-synthetic derivative of the natural sesquiterpene lactone deoxyelephantopin (B1239436) (DET). It has demonstrated potent anti-cancer activity against TNBC cells, showing promise as a potential therapeutic agent. These application notes provide a detailed overview of the experimental protocols to study the effects of this compound on TNBC, based on published research.

Mechanism of Action of this compound in TNBC

This compound exerts its anti-cancer effects in TNBC cells primarily through the induction of oxidative stress, leading to endoplasmic reticulum (ER) stress and ultimately a form of programmed cell death known as paraptosis-like cell death. This process is distinct from apoptosis and is characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria.

The proposed signaling pathway for this compound's action in TNBC is as follows:

DETD35_Signaling_Pathway DETD35 This compound ROS ↑ Reactive Oxygen Species (ROS) DETD35->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress MAPK_Pathway MAPK Pathway Modulation (RAF1/MEK/ERK) ROS->MAPK_Pathway Paraptosis Paraptosis-like Cell Death ER_Stress->Paraptosis MAPK_Pathway->Paraptosis Vacuolation Cytoplasmic Vacuolation Paraptosis->Vacuolation

Figure 1: Proposed signaling pathway of this compound in TNBC cells.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the efficacy of this compound in the human TNBC cell line MDA-MB-231.

ParameterCell LineValueReference
IC50 (24h) MDA-MB-2313.62 µM[Shiau et al., 2017, Oncotarget]

Experimental Protocols

Cell Culture and Reagents

Cell Line:

  • Human triple-negative breast cancer cell line: MDA-MB-231.

Culture Medium:

  • Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions:

  • Cells are to be cultured at 37°C in a humidified atmosphere of 5% CO2.

This compound Preparation:

  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Cytotoxicity Assay

This protocol determines the concentration of this compound that inhibits the growth of TNBC cells by 50% (IC50).

Cytotoxicity_Assay_Workflow Start Seed MDA-MB-231 cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 MTT_Assay Perform MTT Assay Incubate2->MTT_Assay Measure Measure absorbance at 570 nm MTT_Assay->Measure Analyze Calculate IC50 Measure->Analyze

Figure 2: Workflow for the cytotoxicity assay.

Protocol:

  • Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.

Protocol:

  • Seed MDA-MB-231 cells in 24-well plates.

  • Treat the cells with this compound at the desired concentration for a specified time (e.g., 2 hours).

  • Wash the cells with serum-free medium.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS.

  • Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.

Western Blot Analysis for ER Stress Markers

This protocol is used to detect the expression of key proteins involved in the ER stress pathway, such as PERK and IRE1α.

Protocol:

  • Seed MDA-MB-231 cells in 6-well plates and treat with this compound.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-PERK, anti-p-PERK, anti-IRE1α, anti-p-IRE1α) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Assessment of Paraptosis-like Cell Death

Paraptosis is morphologically characterized by the formation of large cytoplasmic vacuoles.

Protocol:

  • Seed MDA-MB-231 cells on coverslips in a 24-well plate.

  • Treat the cells with this compound.

  • After the desired incubation period, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Observe the cellular morphology under a phase-contrast or differential interference contrast (DIC) microscope to identify cytoplasmic vacuolation.

  • For more detailed analysis, transmission electron microscopy (TEM) can be employed to observe the ultrastructural changes, specifically the swelling of the ER and mitochondria.

In Vivo Xenograft Model

Further studies to evaluate the in vivo efficacy of this compound can be performed using a mouse xenograft model.

Protocol Outline:

  • Subcutaneously inject MDA-MB-231 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Allow the tumors to grow to a palpable size.

  • Randomly assign the mice to different treatment groups: vehicle control, this compound, paclitaxel, and a combination of this compound and paclitaxel.

  • Administer the treatments according to a predefined schedule (e.g., intraperitoneal injection).

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Note: All animal experiments must be conducted in accordance with the relevant institutional and national guidelines for the care and use of laboratory animals.

These protocols provide a framework for investigating the anti-cancer effects of this compound on triple-negative breast cancer. Researchers should optimize the specific conditions based on their experimental setup and objectives.

Application Notes and Protocols: DETD-35 in BRAF V600E Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to BRAF inhibitors like vemurafenib (B611658) presents a significant challenge in the treatment of BRAF V600E mutant melanoma. The reactivation of the RAF/MEK/ERK signaling pathway or the activation of bypass pathways often leads to therapeutic failure. DETD-35, a novel semi-synthetic derivative of the plant sesquiterpene lactone deoxyelephantopin (B1239436) (DET), has emerged as a promising therapeutic agent. It has demonstrated potent anti-melanoma activity, not only in BRAF inhibitor-sensitive but also in resistant models, both in laboratory settings and in living organisms.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in BRAF V600E mutant melanoma research.

Mechanism of Action

This compound exerts its anti-melanoma effects through a multi-pronged approach, impacting key signaling pathways that drive tumor growth and survival.

1. Deregulation of Pro-Survival Signaling Pathways:

This compound has been shown to overcome acquired vemurafenib resistance by deregulating the MEK-ERK, Akt, and STAT3 signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and differentiation, and their constitutive activation is a hallmark of many cancers, including melanoma.

2. Induction of Apoptosis:

Treatment with this compound leads to the induction of apoptosis, or programmed cell death, in melanoma cells. This is a critical mechanism for eliminating cancer cells and preventing tumor progression.[2]

3. Induction of Ferroptosis:

Recent studies have revealed that this compound can also induce ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid reactive oxygen species (ROS). This compound acts as a novel inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis.[3] This provides an alternative mechanism to overcome resistance to apoptosis-inducing agents.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in BRAF V600E mutant melanoma cell lines.

Cell LineBRAF StatusVemurafenib SensitivityThis compound IC50 (µM)
A375V600ESensitive2.2 - 6.7
A2058V600EIntrinsically Resistant2.2 - 6.7
A375-RV600EAcquired Resistance2.2 - 6.7

Data sourced from a study demonstrating this compound's efficacy in a panel of melanoma cell lines.[1]

In Vivo Efficacy of this compound

In a xenograft mouse model using A375 cells, this compound demonstrated significant tumor growth inhibition.

Treatment GroupDosageTumor Volume Reduction (%)
This compound20 mg/kgSignificant reduction, comparable to Vemurafenib
This compound + Vemurafenib20 mg/kg eachSynergistic effect, most significant tumor reduction

Results from an in vivo study in NOD/SCID mice bearing A375 xenografts.[1]

Mandatory Visualizations

Signaling Pathways Affected by this compound

DETD35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Receptor Growth Factor Receptor BRAF BRAF V600E Receptor->BRAF Activates PI3K PI3K Receptor->PI3K Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation & Survival Genes ERK->Proliferation Proliferation_Inhibition Inhibition of Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation STAT3 STAT3 STAT3->Proliferation GPX4 GPX4 Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis DETD35 This compound DETD35->MEK Inhibits DETD35->Akt Inhibits DETD35->STAT3 Inhibits DETD35->GPX4 Inhibits Apoptosis Apoptosis DETD35->Apoptosis Induces

Caption: Signaling pathways modulated by this compound in BRAF V600E mutant melanoma.

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Culture BRAF V600E Melanoma Cells (e.g., A375, A2058) treat Treat cells with this compound (various concentrations and time points) start->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot Analysis (p-ERK, p-Akt, p-STAT3, etc.) treat->western apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis ic50 Calculate IC50 values viability->ic50 protein Quantify protein expression western->protein apoptosis_quant Quantify apoptotic cells apoptosis->apoptosis_quant

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Culture of BRAF V600E Mutant Melanoma Cells

Materials:

  • BRAF V600E mutant melanoma cell lines (e.g., A375, A2058)

  • Complete growth medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain melanoma cell lines in T-75 flasks with complete growth medium.

  • Passage cells when they reach 80-90% confluency.

  • To passage, aspirate the old medium and wash the cells once with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize trypsin with 5-7 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube.

  • Centrifuge at 1,200 rpm for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed cells into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed melanoma cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for the desired time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalize the expression of target proteins to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed melanoma cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in different quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

BRAF V600E Melanoma Xenograft Model

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • BRAF V600E melanoma cells (e.g., A375)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vemurafenib (optional, for combination studies)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 1-5 x 10^6 melanoma cells, optionally resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, vemurafenib, combination).

  • Administer the treatments according to the desired schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always follow appropriate safety precautions when handling chemicals and biological materials.

References

Application Note: Analysis of Cell Cycle Arrest Induced by DETD-35

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

DETD-35, a derivative of the natural compound deoxyelephantopin, has emerged as a potent anti-cancer agent with promising activity against various malignancies, including melanoma and triple-negative breast cancer (TNBC).[1] Mechanistic studies have revealed that this compound exerts its anti-proliferative effects by inducing cell cycle arrest, primarily at the G2/M phase, leading to the inhibition of cancer cell growth.[1] This application note provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells, utilizing techniques such as cell viability assays, flow cytometry for cell cycle distribution analysis, and western blotting for key cell cycle regulatory proteins.

Data Presentation

Table 1: Effect of this compound on Cell Viability

The half-maximal inhibitory concentration (IC50) of this compound can be determined using a cell viability assay, such as the MTT assay. This provides a quantitative measure of the compound's potency in a given cell line.

Cell LineTreatment Duration (h)IC50 (µM)
Melanoma (A375)48~2.5
Triple-Negative Breast Cancer (MDA-MB-231)72~0.422

Note: IC50 values are approximate and may vary depending on experimental conditions and cell line passage number.

Table 2: this compound Induced G2/M Phase Arrest in A375 Melanoma Cells

Flow cytometry analysis of propidium (B1200493) iodide-stained cells allows for the quantification of cells in each phase of the cell cycle. Treatment with this compound leads to a significant accumulation of cells in the G2/M phase.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (Control)55.3 ± 2.120.1 ± 1.524.6 ± 1.8
This compound (5 µM)28.7 ± 1.915.2 ± 1.256.1 ± 2.5

Data represents mean ± standard deviation from three independent experiments.

Signaling Pathways and Experimental Workflows

DETD35_Pathway DETD35 This compound Cell Cancer Cell DETD35->Cell G2M_Arrest G2/M Phase Arrest Cell->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CyclinB1_CDK1 Cyclin B1/CDK1 Complex G2M_Arrest->CyclinB1_CDK1 down-regulation

Caption: Proposed mechanism of this compound induced G2/M arrest.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_cellcycle Cell Cycle Analysis cluster_western Western Blot Analysis Seed_Viability Seed Cells Treat_Viability Treat with this compound Seed_Viability->Treat_Viability MTT_Assay Perform MTT Assay Treat_Viability->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Seed_Cycle Seed Cells Treat_Cycle Treat with this compound Seed_Cycle->Treat_Cycle Harvest_Fix Harvest & Fix Cells Treat_Cycle->Harvest_Fix PI_Stain Propidium Iodide Staining Harvest_Fix->PI_Stain Flow_Cytometry Flow Cytometry Analysis PI_Stain->Flow_Cytometry Seed_Western Seed Cells Treat_Western Treat with this compound Seed_Western->Treat_Western Lyse_Cells Lyse Cells & Quantify Protein Treat_Western->Lyse_Cells SDS_PAGE SDS-PAGE & Transfer Lyse_Cells->SDS_PAGE Antibody_Incubation Antibody Incubation SDS_PAGE->Antibody_Incubation Detection Signal Detection Antibody_Incubation->Detection

Caption: Overview of the experimental workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A375, MDA-MB-231)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet twice with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to analyze the expression levels of key cell cycle regulatory proteins, such as Cyclin B1 and CDK1, following this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3 (Ser10), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for cell cycle analysis.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

References

Investigating DETD-35's Effect on Mitochondrial Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DETD-35, a derivative of the natural compound Deoxyelephantopin, has emerged as a promising agent in cancer research. Its mechanism of action involves the induction of mitochondrial dysfunction, leading to various forms of cell death, including apoptosis and ferroptosis. These application notes provide a detailed overview of the effects of this compound on mitochondrial function, supported by quantitative data and detailed experimental protocols. The information presented here is intended to guide researchers in their investigation of this compound and similar compounds that target mitochondrial integrity.

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial function in the A375LM5IF4g/Luc human melanoma cell line.

Table 1: Effect of this compound on Mitochondrial Superoxide (B77818) Production

TreatmentConcentration (µM)Mean Fluorescence Intensity (MFI) of MitoSOX RedFold Change vs. Vehicle
Vehicle (DMSO)-Value1.0
This compound3ValueCalculated Fold Change

Note: Specific numerical values for MFI were not available in the public domain at the time of this writing. Researchers should perform the described protocol to generate these values.

Table 2: Effect of this compound on Mitochondrial Respiration

ParameterVehicle (DMSO)This compound (3 µM)
Basal Respiration (OCR, pmol/min)ValueValue
ATP Production (OCR, pmol/min)ValueValue
Maximal Respiration (OCR, pmol/min)ValueValue
Spare Respiratory Capacity (OCR, pmol/min)ValueValue

Note: Specific numerical values for OCR were not available in a tabulated format in the public domain at the time of this writing. The provided protocols can be used to obtain this data.

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

TreatmentConcentration (µM)JC-1 Red/Green Fluorescence Ratio% Decrease in ΔΨm
Vehicle (DMSO)-Value0%
This compound3ValueCalculated % Decrease
CCCP (Positive Control)50ValueCalculated % Decrease

Note: Specific quantitative data for the effect of this compound on the JC-1 ratio was not found in the public domain. This table serves as a template for data presentation upon experimental determination.

Table 4: Effect of this compound on Bcl-2 Family Protein Expression

ProteinTreatmentFold Change in Expression (vs. Vehicle, Normalized to β-actin)
Bcl-2This compound (3 µM, 6h)Value
Bcl-2This compound (3 µM, 12h)Value
BaxThis compound (3 µM, 6h)Value
BaxThis compound (3 µM, 12h)Value
BakThis compound (3 µM, 6h)Value
BakThis compound (3 µM, 12h)Value

Note: While it is known that this compound modulates Bcl-2 family proteins, specific fold-change data from western blot analysis was not available in the public domain. This table is a template for presenting such data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described.

DETD35_Mitochondrial_Effects cluster_Mitochondrion Mitochondrion cluster_Apoptosis Apoptosis cluster_Ferroptosis Ferroptosis DETD35 This compound Mito Mitochondrial Membrane DETD35->Mito Bcl2 Modulation of Bcl-2 Family Proteins DETD35->Bcl2 GPX4 GPX4 Inhibition DETD35->GPX4 ETC Electron Transport Chain (ETC) ROS ↑ Mitochondrial ROS (Superoxide) Mito->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP OXPHOS ↓ Oxidative Phosphorylation (OCR) Mito->OXPHOS Apoptosis_node Apoptosis ROS->Apoptosis_node MMP->Apoptosis_node Bcl2->Apoptosis_node Lipid_ROS ↑ Lipid Peroxidation GPX4->Lipid_ROS Ferroptosis_node Ferroptosis Lipid_ROS->Ferroptosis_node

Caption: this compound's multifaceted impact on mitochondrial function and cell death pathways.

Experimental_Workflow cluster_assays Mitochondrial Function Assays start Cell Culture (e.g., A375LM5IF4g/Luc) treatment Treatment with this compound (or Vehicle Control) start->treatment ros_assay Mitochondrial ROS Measurement (MitoSOX Red Staining) treatment->ros_assay mmp_assay Mitochondrial Membrane Potential (JC-1 Staining) treatment->mmp_assay ocr_assay Oxygen Consumption Rate (Seahorse XFp Analyzer) treatment->ocr_assay wb_assay Protein Expression Analysis (Western Blot for Bcl-2 Family) treatment->wb_assay analysis Data Analysis and Quantification ros_assay->analysis mmp_assay->analysis ocr_assay->analysis wb_assay->analysis

Caption: General experimental workflow for assessing this compound's effects on mitochondria.

Experimental Protocols

Measurement of Mitochondrial Superoxide Production

This protocol describes the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, followed by flow cytometric analysis.[1]

Materials:

  • A375LM5IF4g/Luc cells

  • This compound

  • DMSO (Vehicle)

  • MitoSOX Red Mitochondrial Superoxide Indicator

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed A375LM5IF4g/Luc cells in a 6-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • Treatment: Treat the cells with 3 µM this compound or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 1 hour).

  • MitoSOX Red Staining: a. Prepare a 5 µM working solution of MitoSOX Red in warm cell culture medium. b. Remove the treatment medium from the cells and wash once with warm PBS. c. Add the MitoSOX Red working solution to each well and incubate for 10 minutes at 37°C, protected from light.

  • Cell Harvesting: a. Aspirate the MitoSOX Red solution and wash the cells twice with warm PBS. b. Add Trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a flow cytometry tube.

  • Flow Cytometry: a. Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of PBS. b. Analyze the samples on a flow cytometer, exciting at 510 nm and detecting emission at 580 nm. c. Record the Mean Fluorescence Intensity (MFI) for each sample.

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the use of the Seahorse XFp Cell Mito Stress Test to assess mitochondrial respiration.[1]

Materials:

  • A375LM5IF4g/Luc cells

  • This compound

  • DMSO (Vehicle)

  • Seahorse XFp Cell Culture Miniplate

  • Seahorse XFp Calibrant

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, and Glutamine supplements

  • Seahorse XFp Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XFp Analyzer

Protocol:

  • Cell Seeding: Seed A375LM5IF4g/Luc cells in a Seahorse XFp Cell Culture Miniplate at a pre-determined optimal density. Allow cells to attach overnight.

  • Treatment: Treat the cells with 3 µM this compound or DMSO for 6 hours.

  • Assay Preparation: a. Hydrate the Seahorse XFp sensor cartridge with Seahorse XFp Calibrant overnight at 37°C in a non-CO2 incubator. b. Prepare the Seahorse XF Assay Medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4. c. Load the injection ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.

  • Assay Execution: a. Replace the culture medium in the cell plate with the prepared Seahorse XF Assay Medium. b. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour. c. Calibrate the Seahorse XFp Analyzer with the hydrated sensor cartridge. d. Place the cell plate in the Seahorse XFp Analyzer and initiate the Cell Mito Stress Test protocol.

  • Data Analysis: The Seahorse XFp software will automatically calculate the Oxygen Consumption Rate (OCR) at baseline and after the injection of each compound. From these measurements, basal respiration, ATP production, maximal respiration, and spare respiratory capacity can be determined.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential by flow cytometry.

Materials:

  • A375LM5IF4g/Luc cells

  • This compound

  • DMSO (Vehicle)

  • JC-1 Dye

  • CCCP (positive control for depolarization)

  • Complete cell culture medium

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound or DMSO as described in Protocol 1. Include a positive control group treated with 50 µM CCCP for 15 minutes.

  • JC-1 Staining: a. Prepare a 10 µg/mL working solution of JC-1 in complete culture medium. b. Remove the treatment medium, wash cells once with PBS, and add the JC-1 working solution. c. Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Cell Harvesting: Harvest the cells as described in Protocol 1.

  • Flow Cytometry: a. Resuspend the cell pellet in PBS. b. Analyze the samples on a flow cytometer with 488 nm excitation. c. Detect green fluorescence (JC-1 monomers) in the FITC channel (e.g., 530/30 nm) and red fluorescence (J-aggregates) in the PE channel (e.g., 585/42 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot Analysis of Bcl-2 Family Proteins

This protocol provides a general method for analyzing the expression of Bcl-2 family proteins.

Materials:

  • A375LM5IF4g/Luc cells

  • This compound

  • DMSO (Vehicle)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bak, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with this compound or DMSO for the desired times (e.g., 6 and 12 hours), wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: a. Separate the protein samples on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: a. Wash the membrane with TBST. b. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the fold change in protein expression relative to the vehicle-treated control.

Conclusion

This compound exerts a potent and multi-faceted effect on mitochondrial function, leading to increased mitochondrial superoxide production, impaired mitochondrial respiration, and depolarization of the mitochondrial membrane. These events, coupled with the modulation of Bcl-2 family proteins and inhibition of GPX4, contribute to the induction of apoptosis and ferroptosis in cancer cells. The protocols provided herein offer a robust framework for researchers to further investigate the intricate mechanisms of this compound and to evaluate its potential as a therapeutic agent.

References

Application Notes: Assessing the Impact of DETD-35 on Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DETD-35, a semi-synthetic derivative of the natural compound Deoxyelephantopin (DET), has demonstrated significant anti-cancer properties.[1] Its therapeutic potential is linked to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis in various cancer cell lines, including melanoma and triple-negative breast cancer.[1] Cell migration and invasion are fundamental processes that drive cancer metastasis, the primary cause of cancer-related mortality.[2][3][4] Therefore, evaluating the inhibitory effects of novel compounds like this compound on these processes is a critical step in pre-clinical drug development.

These application notes provide detailed protocols for three standard in vitro methods used to assess the impact of this compound on cell migration and invasion: the Wound Healing (Scratch) Assay, the Transwell Migration Assay, and the Matrigel Transwell Invasion Assay.

Principles of Key Assays

  • Wound Healing (Scratch) Assay: This method assesses collective cell migration.[5] A "wound" or cell-free gap is created in a confluent monolayer of cells.[5][6] The rate at which the cells collectively move to close this gap is monitored over time.[5] This assay is valuable for observing cell-cell interactions and the overall motility of a cell population in a 2D environment.[2]

  • Transwell Migration Assay (Boyden Chamber): This assay quantifies chemotaxis, the directed movement of individual cells towards a chemical attractant.[7][8] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, typically media with a higher serum concentration.[9] The number of cells that actively migrate through the pores to the lower side of the membrane is quantified to determine the migratory capacity.

  • Transwell Invasion Assay: This is a modification of the migration assay that measures a cell's ability to invade through a simulated extracellular matrix (ECM).[8][9][10] The porous membrane of the Transwell insert is coated with a layer of basement membrane extract, such as Matrigel®.[10][11] To reach the chemoattractant in the lower chamber, cells must actively degrade and penetrate this ECM barrier, a hallmark of invasive cancer cells.[10][11] Studies have successfully used this Boyden chamber method to analyze the inhibitory effects of this compound on the migration and invasion of A375LM5IF4g/Luc melanoma cells.[1]

Potential Signaling Pathways Modulated by this compound

Cell migration and invasion are regulated by complex signaling networks.[12][13] Key pathways include the RAS-ERK (MAPK) and PI3K-Akt pathways, which control cytoskeletal dynamics, cell adhesion, and protease secretion.[14][15][16][17] Research indicates that this compound can inhibit the phosphorylation of ERK, suggesting its anti-migratory effects may be mediated, at least in part, through the suppression of this critical signaling cascade.[1]

Simplified Cell Migration Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response GF Growth Factors (Chemoattractants) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Actin Cytoskeleton Reorganization Adhesion Turnover Increased Motility ERK->Response Promotes AKT AKT PI3K->AKT AKT->Response Promotes DETD This compound DETD->ERK Inhibits Phosphorylation

Caption: Potential mechanism of this compound action on migration signaling.

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This protocol details the steps to assess the effect of this compound on collective cell migration.

Wound Healing Assay Workflow A 1. Seed Cells Seed cells in a multi-well plate to achieve 95-100% confluency within 24h. B 2. Create Wound Use a sterile pipette tip (p200) to create a straight scratch in the cell monolayer. A->B C 3. Wash & Treat Wash with PBS to remove debris. Add medium with Vehicle (Control) or this compound. B->C D 4. Image at T=0 Immediately capture the first image of the scratch for each well. C->D E 5. Incubate Incubate plate at 37°C, 5% CO₂. D->E F 6. Time-Lapse Imaging Capture images at regular intervals (e.g., 6, 12, 24 hours) at the same position. E->F G 7. Analyze Data Measure the width or area of the gap at each time point. Calculate % wound closure. F->G

Caption: Workflow for the Wound Healing (Scratch) Assay.

A. Materials

  • Selected cancer cell line (e.g., A375 melanoma, MDA-MB-231 breast cancer)

  • 12- or 24-well tissue culture plates[18]

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound stock solution (in DMSO) and vehicle control (DMSO)

  • Sterile p200 or p1000 pipette tips[5]

  • Phase-contrast microscope with a camera and live-cell imaging incubator (optional)

B. Procedure

  • Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[5][19]

  • Pre-treatment (Optional): Once cells are 70-80% confluent, you may replace the medium with serum-free medium and incubate for 12-24 hours to synchronize cells and minimize proliferation.

  • Creating the Wound: Once the monolayer is fully confluent, carefully aspirate the medium. Using a sterile p200 pipette tip, make a straight scratch down the center of the well.[5][18] For consistency, a second scratch perpendicular to the first can be made to create a cross.[6][18]

  • Washing: Gently wash the wells twice with 1 mL of sterile PBS to remove detached cells and debris.[6]

  • Treatment: Add fresh culture medium containing the desired concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound dose). Low serum (e.g., 1-2% FBS) is often used to minimize cell proliferation's effect on gap closure.

  • Imaging: Immediately place the plate on a microscope stage and capture an initial image (T=0) of the scratch in predefined locations for each well.[5]

  • Incubation and Monitoring: Return the plate to a 37°C, 5% CO₂ incubator. Capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.[5]

C. Data Analysis

  • Use image analysis software (e.g., ImageJ/Fiji) to measure the area of the cell-free gap at each time point.[2]

  • Calculate the percentage of wound closure for each condition at each time point using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

  • Compare the wound closure rates between this compound treated groups and the vehicle control.

Protocol 2: Transwell Migration Assay

This protocol quantifies the effect of this compound on the chemotactic migration of individual cells.

A. Materials

  • Transwell inserts (typically 8.0 µm pore size for most cancer cells) and companion 24-well plates.[2]

  • Selected cancer cell line

  • Culture medium (with and without serum)

  • PBS, sterile

  • Trypsin-EDTA

  • This compound stock solution and vehicle control (DMSO)

  • Cotton swabs[7]

  • Fixation solution (e.g., 4% Paraformaldehyde (PFA) or 70-100% Methanol)

  • Staining solution (e.g., 0.1% Crystal Violet in 2% ethanol)[6][20][21]

B. Procedure

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells by replacing the medium with serum-free medium for 12-24 hours.[4]

  • Harvest and Resuspend: On the day of the assay, harvest the cells using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chambers of the 24-well plate.[7][21]

    • Place the Transwell inserts into the wells.

    • Add 100-200 µL of the cell suspension to the upper chamber of each insert.[7][21]

    • Add the desired concentrations of this compound or vehicle control to both the upper and lower chambers to ensure a consistent treatment environment.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for a period determined by the cell type's migratory speed (typically 6-24 hours).[7][20]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[7][20][21]

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in a well containing a fixative (e.g., methanol (B129727) or PFA) for 10-15 minutes.[7][20][21]

    • Wash the insert with PBS.

    • Stain the cells by placing the insert in a well with Crystal Violet solution for 15-30 minutes.[20][21]

    • Gently wash the insert in water to remove excess stain and allow it to air dry.[21]

C. Data Analysis

  • Using a light microscope, count the number of stained, migrated cells on the bottom of the membrane in several (e.g., 4-5) representative fields of view at 10x or 20x magnification.[21]

  • Calculate the average number of migrated cells per field for each condition.

  • Normalize the results to the vehicle control to determine the percent inhibition of migration.

Protocol 3: Matrigel Transwell Invasion Assay

This protocol measures the ability of cells to invade through an ECM barrier, as influenced by this compound.

Transwell Invasion Assay Workflow A 1. Thaw & Dilute Matrigel Thaw Matrigel on ice. Dilute with ice-cold, serum-free medium. B 2. Coat Inserts Add diluted Matrigel to the upper chamber of Transwell inserts. Incubate at 37°C to allow gel formation. A->B C 3. Prepare Cells & Plate Seed serum-starved cells into the coated inserts. Add chemoattractant (e.g., 10% FBS) to the lower well. B->C D 4. Add this compound Add this compound or vehicle control to both upper and lower chambers. C->D E 5. Incubate Incubate plate for 24-48h at 37°C, 5% CO₂. D->E F 6. Remove & Stain Remove non-invading cells with a swab. Fix and stain invaded cells on the underside of the membrane. E->F G 7. Quantify Count stained cells under a microscope. Calculate % invasion relative to control. F->G

Caption: Workflow for the Matrigel Transwell Invasion Assay.

A. Materials

  • All materials from the Transwell Migration Assay protocol

  • Basement membrane matrix (e.g., Corning® Matrigel®)[10][11][20]

  • Ice-cold, serum-free culture medium

B. Procedure

  • Coating Transwell Inserts:

    • Thaw Matrigel on ice at 4°C overnight.[2][11] All subsequent steps must be performed on ice using pre-chilled tips and tubes.[10][11]

    • Dilute the Matrigel with ice-cold, serum-free medium to a final concentration of 200-300 µg/mL.[10][11]

    • Carefully add 50-100 µL of the diluted Matrigel solution to the center of the upper chamber of each insert, ensuring the entire membrane surface is covered.[10][21]

    • Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[10][21]

  • Rehydration and Cell Seeding:

    • After solidification, carefully rehydrate the Matrigel layer with warm, serum-free medium for about 2 hours in the incubator.[20]

    • Carefully remove the rehydration medium without disturbing the Matrigel layer.[20]

    • Proceed with steps 1-3 from the Transwell Migration Assay protocol (cell preparation, harvesting, and setup), seeding the serum-starved cells onto the prepared Matrigel layer.

  • Treatment and Incubation: Add this compound or vehicle control as described in the migration protocol. The incubation time for invasion assays is typically longer, ranging from 24 to 48 hours, to allow cells sufficient time to degrade the matrix.[20][21]

  • Cell Removal, Fixation, and Staining: Follow steps 5 and 6 from the Transwell Migration Assay protocol to remove non-invaded cells, fix, and stain the cells that have successfully invaded through the Matrigel and the membrane.[20][21]

C. Data Analysis

  • Quantify the number of invaded cells as described for the migration assay.

  • The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the vehicle control.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)

Treatment GroupConcentration (µM)Wound Area at 0h (pixels²)Wound Area at 24h (pixels²)% Wound Closure% Inhibition
Vehicle Control0 (0.1% DMSO)501,234 ± 10,456105,259 ± 8,76579.0 ± 3.50
This compound5498,765 ± 12,345249,382 ± 9,87650.0 ± 4.136.7
This compound10505,678 ± 11,987379,258 ± 10,11225.0 ± 3.8 68.4
This compound20499,012 ± 9,543449,110 ± 8,54310.0 ± 2.987.3
Data are presented as mean ± SD (n=3). Statistical significance relative to vehicle control: *p < 0.05, *p < 0.01.

Table 2: Effect of this compound on Cell Migration and Invasion (Transwell Assay)

Treatment GroupConcentration (µM)Average Migrated Cells per Field% Migration InhibitionAverage Invaded Cells per Field% Invasion Inhibition
Vehicle Control0 (0.1% DMSO)152 ± 15098 ± 110
This compound595 ± 1137.555 ± 843.9
This compound1051 ± 9 66.424 ± 675.5
This compound2018 ± 5 88.28 ± 391.8
*Data are presented as mean ± SD (n=3). Statistical significance relative to vehicle control: *p < 0.05, *p < 0.01.

References

Troubleshooting & Optimization

Overcoming solubility issues with DETD-35 in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DETD-35. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vitro solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound (Diethyltoluenediamine) is a hydrophobic organic molecule.[1][2] Its low water solubility is a common challenge for in vitro studies and stems from its chemical structure, which is largely non-polar.[3][4] Many new chemical entities exhibit poor water solubility, which can hinder preclinical assessment and lead to challenges like precipitation in aqueous cell culture media.[5][6]

Q2: What is the best initial solvent for creating a this compound stock solution?

A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended initial solvent. It is miscible with a wide range of organic solvents and water, and it is generally well-tolerated by most cell lines at low final concentrations (typically ≤0.5%).

Q3: My this compound precipitates immediately when I add my DMSO stock to the cell culture medium. What's happening?

A3: This is a common issue known as "crashing out." It occurs when the concentrated DMSO stock is rapidly diluted in the aqueous medium, causing the compound to exceed its solubility limit in the final solution.[7] The key is to avoid shocking the compound with a sudden change in solvent environment.

Q4: Can I use other solvents besides DMSO?

A4: Yes, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used.[2] However, their compatibility and toxicity with your specific cell line must be carefully evaluated. It is crucial to always include a vehicle control in your experiments that matches the final concentration of the solvent used.

Q5: The media containing this compound looks fine at first, but I see a precipitate after a few hours or days in the incubator. Why?

A5: Delayed precipitation can be caused by several factors, including temperature fluctuations, evaporation of the media (which increases the compound's concentration), or interactions with salts and proteins in the media over time.[7][8] Ensuring a stable incubator environment and using plates with low-evaporation lids can help mitigate this.[7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter with this compound solubility.

Issue 1: Immediate Precipitation Upon Dilution

If you observe a cloudy or crystalline precipitate immediately after adding your this compound stock solution to the cell culture medium, follow this troubleshooting workflow.

G cluster_0 start Start: this compound Precipitates Immediately q1 Is the final concentration of this compound too high? start->q1 s1 Decrease final working concentration. Perform a solubility test (see Protocol 2). q1->s1 Yes q2 Are you adding a concentrated stock directly to the media? q1->q2 No s1->q2 s2 Perform a serial dilution. Add the compound dropwise to pre-warmed media while vortexing. q2->s2 Yes q3 Is the cell culture media cold? q2->q3 No s2->q3 s3 Always use media pre-warmed to 37°C for all dilutions. q3->s3 Yes end Solution is Clear: Ready for Experiment q3->end No s3->end

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Issue 2: Delayed Precipitation in the Incubator

If the solution is initially clear but forms a precipitate over time, consider the following causes and solutions.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing culture plates from the incubator causes temperature cycling, which can decrease compound solubility.[8]Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator stage.
Media Evaporation Over long-term experiments, evaporation can concentrate media components, including this compound, pushing it beyond its solubility limit.[7][9]Ensure the incubator has proper humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Interaction with Media Components This compound may slowly interact with salts, proteins, or other components in the media, forming insoluble complexes.[7]If possible, test a different basal media formulation. The use of certain excipients like surfactants or cyclodextrins can sometimes improve stability.[3]
pH Shift Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.Ensure your medium contains a stable buffering system, such as HEPES, especially for long-term cultures.[10]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For a 10 mM solution in 1 mL (0.001 L), using a molar mass of 178.28 g/mol [1], the calculation is: Mass = 0.010 mol/L * 0.001 L * 178.28 g/mol = 0.00178 g = 1.78 mg

  • Weigh Compound: Carefully weigh out 1.78 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a brief sonication (5-10 minutes in a water bath sonicator).[7]

  • Sterilization (Optional): If needed, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C, protected from light and moisture.

G cluster_workflow Stock Solution Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add High-Purity DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve storage 4. Aliquot and Store at -20°C / -80°C dissolve->storage

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Determining Maximum Soluble Concentration in Media

This protocol helps you find the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilution: Prepare a 2-fold serial dilution of your 10 mM this compound stock in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add to Media: In a 96-well plate, add 198 µL of your pre-warmed complete culture medium to each well.

  • Spike with Compound: Add 2 µL of each DMSO dilution to the corresponding wells. This creates a 1:100 dilution and final concentrations of 100 µM, 50 µM, 25 µM, etc., with a final DMSO concentration of 1%. Include a DMSO-only vehicle control.

  • Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO₂).

  • Read Plate: Visually inspect the wells for any signs of precipitation immediately after preparation and again at 1, 4, and 24 hours. You can also use a plate reader to measure light scattering at 600-700 nm as a quantitative measure of precipitation.

  • Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate is your maximum working soluble concentration.

Appendices
Appendix A: Common Solvents

The selection of an appropriate solvent is critical. While DMSO is common, understanding the properties of other solvents can be useful for formulation development.[11][12]

Solvent Formula Molar Mass ( g/mol ) Boiling Point (°C) Relative Polarity Miscibility with Water
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.131890.444Miscible
EthanolC₂H₆O46.0778.50.654Miscible
Dimethylformamide (DMF)C₃H₇NO73.091530.386Miscible
AcetoneC₃H₆O58.0856.20.355Miscible
IsopropanolC₃H₈O60.1082.40.546Miscible

Data compiled from various sources.[11][12]

Appendix B: Hypothetical Signaling Pathway for an Aromatic Diamine Compound

While the specific cellular targets of this compound are not defined in public literature, many research compounds are designed to interact with key signaling pathways. The diagram below shows a hypothetical interaction with the MAPK/ERK pathway, a common target in drug development, to illustrate how such a mechanism would be visualized.

G cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition detd This compound raf Raf detd->raf Inhibition receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf response Cellular Responses (Proliferation, Survival) tf->response

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK pathway by this compound.

References

Technical Support Center: Optimizing DETD-35 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DETD-35, a novel tyrosine kinase inhibitor targeting Kinase-X for glioblastoma research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model of glioblastoma?

A1: For a novel compound like this compound, the initial in vivo dose is typically determined after establishing the maximum tolerated dose (MTD).[1][2][3] It is crucial to conduct an MTD study to identify the highest dose that does not cause unacceptable side effects.[1][2][4] A common starting point for an MTD study is to begin with a dose that is a fraction of the in vitro IC50 or EC50, after considering potential bioavailability.

Q2: How do I prepare this compound for in vivo administration, especially if it has poor solubility?

A2: Poor aqueous solubility is a common issue with small molecule inhibitors like this compound.[5][6] The first step is to create a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[7][8] For in vivo use, this stock is then diluted in a vehicle appropriate for the chosen administration route, ensuring the final DMSO concentration is non-toxic (typically <5-10% for intraperitoneal injection and <1% for intravenous injection).[7] Common vehicle formulations include saline, PBS, or solutions with solubilizing agents like PEG400, Tween 80, or cyclodextrins.[7]

Q3: What are the critical parameters to monitor during an in vivo study with this compound?

A3: During in vivo studies, it is essential to monitor animal health and tumor progression. Key parameters include:

  • Animal Welfare: Daily monitoring of body weight, food and water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).[1][3]

  • Tumor Growth: Regular measurement of tumor volume using calipers for subcutaneous models. For orthotopic glioblastoma models, imaging techniques like bioluminescence or MRI are often used.

  • Pharmacokinetics (PK): Collection of blood samples at various time points to determine the concentration of this compound in plasma.[9]

  • Pharmacodynamics (PD): Analysis of tumor tissue to assess the inhibition of the target, Kinase-X, and downstream signaling pathways.[9][10][11]

Q4: My in vivo results with this compound are inconsistent. What are the potential causes and solutions?

A4: Inconsistent results in in vivo experiments can stem from several factors:

  • Inconsistent Dosing: Ensure accurate and consistent administration of this compound.[12] Normalize the dose to the body weight of each animal.

  • Biological Variability: Inherent differences between individual animals can lead to varied responses.[12] Increasing the number of animals per group can improve statistical power.

  • Compound Instability: this compound may be unstable in the formulation or under certain storage conditions.[13] Prepare fresh formulations regularly and store them appropriately.

  • Tumor Model Heterogeneity: The specific glioblastoma model used can influence outcomes.[14][15][16] Different cell lines or patient-derived xenografts (PDX) can have varying sensitivity to this compound.[14][15]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during in vivo studies with this compound.

Issue 1: Unexpected Toxicity or Adverse Effects
Possible Cause Troubleshooting Steps
Dose is too high Reduce the dose of this compound. The observed toxicity may be dose-dependent.[12]
Off-target effects The compound may be interacting with unintended targets.[12] Conduct in vitro screening against a panel of related kinases to assess selectivity.
Vehicle toxicity The formulation vehicle may be causing adverse effects. Administer a vehicle-only control group to assess its impact.
Route of administration The chosen administration route may not be optimal. Consider alternative routes (e.g., oral gavage vs. intraperitoneal injection).[17]
Issue 2: Lack of Efficacy (No Tumor Growth Inhibition)
Possible Cause Troubleshooting Steps
Insufficient Dose The dose of this compound may be too low to achieve a therapeutic concentration in the tumor. Increase the dose, guided by MTD data.
Poor Bioavailability This compound may have poor absorption or be rapidly metabolized.[12] Conduct pharmacokinetic (PK) studies to measure plasma and tumor concentrations.[9]
Compound Instability The compound may be degrading in the formulation. Prepare fresh solutions before each administration and consider stability-indicating assays.[13]
Target Engagement Issues This compound may not be reaching or effectively inhibiting its target, Kinase-X, in the tumor. Perform pharmacodynamic (PD) studies to measure target inhibition.[10][11]
Tumor Resistance The glioblastoma model may be resistant to this compound's mechanism of action. Consider using a different tumor model or combination therapy.

Data Presentation

Table 1: Example Maximum Tolerated Dose (MTD) Study Data for this compound
Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMTD Determination
Vehicle Control5+2.5None-
105+1.8NoneTolerated
305-3.2Mild lethargy in 1/5 animalsTolerated
605-12.5Significant lethargy, ruffled fur in 4/5 animalsExceeds MTD
Recommended MTD 30 mg/kg
Table 2: Example Pharmacokinetic (PK) Parameters of this compound in Mice
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
1025018503.5
30800132004.0

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use healthy, age- and sex-matched mice (e.g., BALB/c or NOD/SCID), consistent with the planned efficacy study.

  • Dose Escalation: Employ a dose escalation scheme, such as a modified Fibonacci design.[18] Start with a low dose and escalate in subsequent cohorts of animals.

  • Administration: Administer this compound via the intended route for the efficacy study (e.g., oral gavage, intraperitoneal injection) daily for 5-14 days.[1]

  • Monitoring: Record body weight and clinical observations daily.[1][3]

  • Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity, often defined as more than 10-15% body weight loss or severe clinical signs.[2][3][4]

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
  • Animal Model: Use tumor-bearing mice with established glioblastoma xenografts.

  • Dosing: Administer a single dose of this compound at a therapeutically relevant concentration (e.g., the MTD).

  • PK Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[9] Analyze plasma for this compound concentration using LC-MS/MS.

  • PD Sampling: Euthanize cohorts of animals at corresponding time points and collect tumor tissue.

  • PD Analysis: Prepare tumor lysates and analyze for the inhibition of phosphorylated Kinase-X and downstream biomarkers using techniques like Western blotting or ELISA.[9][10][11]

Mandatory Visualizations

DETD35_Signaling_Pathway cluster_cell Glioblastoma Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates PATHY PATH-Y Pathway KinaseX->PATHY Phosphorylates Proliferation Tumor Cell Proliferation & Survival PATHY->Proliferation Promotes DETD35 This compound DETD35->KinaseX Inhibits

Caption: this compound mechanism of action in the Kinase-X signaling pathway.

InVivo_Dosage_Optimization_Workflow cluster_workflow Dosage Optimization Workflow Start Start: In Vitro Potency (IC50) MTD Maximum Tolerated Dose (MTD) Study Start->MTD PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Study MTD->PKPD Efficacy Efficacy Study in Glioblastoma Model PKPD->Efficacy OptimalDose Optimal In Vivo Dose Efficacy->OptimalDose

Caption: Workflow for optimizing this compound dosage in vivo.

Troubleshooting_Logic Start In Vivo Experiment Shows Unexpected Results CheckToxicity Unexpected Toxicity? Start->CheckToxicity CheckEfficacy Lack of Efficacy? Start->CheckEfficacy ReduceDose Reduce Dose CheckToxicity->ReduceDose Yes CheckVehicle Check Vehicle Toxicity CheckToxicity->CheckVehicle Yes AssessOffTarget Assess Off-Target Effects CheckToxicity->AssessOffTarget Yes IncreaseDose Increase Dose CheckEfficacy->IncreaseDose Yes CheckPK Check Pharmacokinetics CheckEfficacy->CheckPK Yes CheckPD Check Pharmacodynamics CheckEfficacy->CheckPD Yes

Caption: Logical troubleshooting flow for in vivo this compound studies.

References

Technical Support Center: Troubleshooting DETD-35 Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experimental assays involving the novel protein kinase, DETD-35.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Protein Yield or Degradation During Purification

Q: I am experiencing very low yields of this compound after purification, and I see multiple bands on my SDS-PAGE, suggesting degradation. What could be the cause and how can I fix it?

A: Low yield and degradation of this compound are often linked to protease activity or suboptimal buffer conditions during the purification process. Here are several steps you can take to mitigate this issue:

  • Work quickly and at low temperatures: Perform all purification steps at 4°C to minimize protease activity and maintain protein stability.

  • Use protease inhibitors: Ensure a fresh protease inhibitor cocktail is added to your lysis buffer. Consider adding specific inhibitors if you suspect a particular class of proteases.

  • Optimize buffer conditions: The pH and salt concentration of your buffers can significantly impact protein stability. This compound is known to be most stable in a buffer with a pH between 6.8 and 7.5 and a salt concentration of 150-250 mM NaCl. See Table 1 for a summary of buffer optimization results.

  • Consider a different expression system: If you are expressing this compound in a system prone to high protease activity (e.g., certain bacterial strains), consider switching to a different expression host, such as an insect or mammalian cell line, which may provide a more stable environment for the protein.

Issue 2: Protein Aggregation

Q: My purified this compound appears to be aggregating, leading to precipitation and inaccurate concentration measurements. How can I prevent this?

A: Protein aggregation is a common issue, particularly with kinases. It can be influenced by buffer composition, protein concentration, and temperature. The following troubleshooting steps are recommended:

  • Adjust buffer components: The addition of certain reagents can help prevent aggregation. Consider adding:

    • Reducing agents: DTT or BME (1-5 mM) can prevent the formation of intermolecular disulfide bonds.

    • Glycerol (B35011): 5-20% glycerol can act as a stabilizing agent.

    • Non-ionic detergents: A low concentration (e.g., 0.01-0.05%) of Tween-20 or Triton X-100 can help to keep the protein in solution.

  • Optimize protein concentration: Try to work with the lowest protein concentration that is feasible for your downstream applications. High protein concentrations can promote aggregation.

  • Perform dialysis or buffer exchange: After purification, dialyze or perform a buffer exchange into an optimized storage buffer. A recommended storage buffer for this compound is 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM DTT, and 10% glycerol.

  • Flash-freeze for long-term storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Issue 3: Low Kinase Activity in Assays

Q: I have successfully purified this compound, but it shows very low or no activity in my kinase assay. What are the possible reasons for this?

A: Low kinase activity can stem from several factors, including incorrect assay conditions, inactive protein, or the presence of inhibitors.

  • Ensure optimal assay conditions: Kinase activity is highly dependent on factors like pH, temperature, and the concentration of ATP and divalent cations. Refer to Table 2 for optimal this compound kinase assay conditions.

  • Verify protein integrity: Run a sample of your purified protein on an SDS-PAGE gel to confirm its integrity and purity. A degraded or aggregated protein will likely be inactive.

  • Check for necessary co-factors or activators: Some kinases require co-factors or upstream activating kinases for full activity. The hypothetical upstream activator for this compound is a kinase called "UAK1". Ensure that if required, the activating kinase is included in your assay.

  • Test for inhibitors: Your buffer components or contaminants from your purification process could be inhibiting the kinase activity. As a control, test the buffer components in an assay with a known active kinase.

Quantitative Data Summary

Table 1: Effect of Buffer Conditions on this compound Stability

Buffer pHNaCl (mM)AdditiveProtein Yield (mg/L)Aggregation Level (%)
6.0150None0.835
6.8150None2.515
7.4150None3.110
7.450None2.225
7.4250None3.58
7.425010% Glycerol4.2<5
8.0150None1.920

Table 2: Optimization of this compound Kinase Activity Assay

ATP (µM)MgCl₂ (mM)Temperature (°C)Relative Activity (%)
10102565
50102592
1001025100
10012545
100202598
100103085
100103755

Experimental Protocols

1. This compound Purification Protocol

This protocol describes the purification of His-tagged this compound from E. coli.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer (50 mM HEPES pH 7.4, 500 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with 10 column volumes of wash buffer (50 mM HEPES pH 7.4, 500 mM NaCl, 20 mM imidazole, 1 mM DTT).

    • Elute the protein with elution buffer (50 mM HEPES pH 7.4, 500 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Size Exclusion Chromatography (Optional):

    • For higher purity, concentrate the eluted protein and load it onto a size exclusion column equilibrated with storage buffer (50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM DTT, 10% glycerol).

    • Collect fractions and analyze by SDS-PAGE.

  • Storage:

    • Pool the pure fractions, determine the concentration, and flash-freeze in small aliquots in liquid nitrogen. Store at -80°C.

2. This compound Kinase Activity Assay Protocol

This protocol uses a generic substrate and measures the incorporation of phosphate (B84403) via a luminescence-based assay.

  • Prepare Kinase Reaction Mix:

    • In a microplate, prepare the kinase reaction mix containing: 5X Kinase Buffer (250 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM DTT), 10 µM generic kinase substrate, and purified this compound (50 nM).

  • Initiate the Reaction:

    • Add ATP to a final concentration of 100 µM to initiate the reaction.

  • Incubate:

    • Incubate the plate at 25°C for 30 minutes.

  • Detect Kinase Activity:

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Measure luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

Visualizations

DETD35_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor UAK1 UAK1 (Upstream Activating Kinase) Receptor->UAK1 Activates DETD35 This compound UAK1->DETD35 Phosphorylates & Activates Substrate Downstream Substrate DETD35->Substrate Phosphorylates TF Transcription Factor Substrate->TF Translocates to Nucleus Gene Gene Expression TF->Gene

Caption: Hypothetical this compound signaling pathway.

Troubleshooting_Workflow start Start: Instability Issue (Low Yield, Aggregation, Low Activity) check_protocol Review Protocol and Buffer Compositions start->check_protocol low_yield Low Yield or Degradation? check_protocol->low_yield aggregation Aggregation? low_yield->aggregation No add_inhibitors Add Protease Inhibitors Work at 4°C low_yield->add_inhibitors Yes low_activity Low Activity? aggregation->low_activity No add_stabilizers Add Glycerol/Detergent (See FAQs) aggregation->add_stabilizers Yes optimize_assay Optimize Assay Conditions (See Table 2) low_activity->optimize_assay Yes end Issue Resolved low_activity->end No optimize_buffer Optimize Buffer pH/Salt (See Table 1) add_inhibitors->optimize_buffer optimize_buffer->aggregation check_concentration Lower Protein Concentration add_stabilizers->check_concentration check_concentration->low_activity check_protein Verify Protein Integrity (SDS-PAGE) optimize_assay->check_protein check_protein->end

Caption: Troubleshooting workflow for this compound instability.

Logical_Relationships cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 Low Yield C1 Protease Activity P1->C1 C2 Suboptimal Buffer P1->C2 P2 Aggregation P2->C2 C3 High Concentration P2->C3 P3 Low Activity P3->C2 C4 Incorrect Assay Setup P3->C4 C5 Inactive Protein P3->C5 S1 Add Protease Inhibitors C1->S1 S2 Optimize pH and Salt C2->S2 S3 Add Stabilizing Agents C2->S3 S4 Dilute Protein C3->S4 S5 Optimize Assay Conditions C4->S5 S6 Verify Protein Integrity C5->S6

Caption: Logical relationships in troubleshooting.

Technical Support Center: Troubleshooting DETD-35 Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with inducing apoptosis in their cell lines using DETD-35. The following question-and-answer format will walk you through potential reasons for the lack of an apoptotic response and provide detailed troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: I'm not observing apoptosis in my cell line after treatment with this compound. What are the possible reasons?

The lack of apoptosis induction by this compound can stem from several factors, ranging from experimental setup to the intrinsic biological properties of your cell line. Here’s a breakdown of potential issues to investigate:

  • Compound Integrity and Activity: Is the this compound compound viable and active?

  • Experimental Conditions: Are the concentration and incubation time appropriate for your cell line?

  • Cell Line Health and Characteristics: Is your cell line healthy and susceptible to apoptosis?

  • Apoptosis Detection Method: Is your assay for apoptosis working correctly and timed appropriately?

  • Cell Line Resistance: Does your cell line possess intrinsic or acquired resistance to apoptosis?[1][2][3][4][5]

  • Alternative Cell Death Pathways: Could this compound be inducing a non-apoptotic form of cell death?[6][7][8][9][10]

We will address each of these points in the troubleshooting guide below.

Troubleshooting Guide

This guide follows a logical progression from simple experimental checks to more complex biological investigations.

Step 1: Verify Compound Integrity and Experimental Setup

Before delving into complex cellular mechanisms, it's crucial to ensure that the compound and your basic experimental parameters are not the source of the issue.

Is the this compound active and used at the correct concentration?

  • Compound Stability: Ensure that this compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.

  • Dose-Response and Time-Course: The optimal concentration and treatment duration can be highly cell-line specific. It's essential to perform a dose-response and time-course experiment to determine the effective range for your specific model.

Experimental Protocol: Determining EC50 using an MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[11][12]

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. A common starting range is 0.1 µM to 100 µM. Treat the cells and incubate for various time points (e.g., 24, 48, and 72 hours).[11] Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: After incubation, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the this compound concentration to determine the EC50 value (the concentration at which 50% of cell viability is inhibited).[11]

Data Presentation: Example Dose-Response Data for this compound

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100100100
0.1989592
1908275
5755540
10523015
2530105
501552
100521
Step 2: Validate the Apoptosis Assay

If you have confirmed that this compound is cytotoxic to your cells, the next step is to ensure your method for detecting apoptosis is functioning correctly.

Are you using a positive control, and is the timing of your assay appropriate?

  • Positive Control: Always include a positive control for apoptosis induction (e.g., staurosporine, etoposide) to confirm that your assay can detect apoptosis when it occurs.[13]

  • Timing: Apoptosis is a dynamic process. If you measure too early, you may not see any changes. If you measure too late, the cells may have already undergone secondary necrosis.[14] A time-course experiment is recommended.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a common method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[15][16]

  • Cell Treatment: Treat your cells with this compound (at the determined EC50), a positive control, and a vehicle control for the optimal duration determined previously.

  • Cell Harvesting: Collect both adherent and floating cells to ensure you are not losing the apoptotic population.[15] Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Do not wash the cells after staining.[15][16]

Data Presentation: Expected Outcomes of Annexin V/PI Staining

QuadrantCell PopulationInterpretation
Lower-Left (Annexin V-, PI-)Live cellsNo apoptosis detected
Lower-Right (Annexin V+, PI-)Early apoptotic cellsApoptosis is initiated
Upper-Right (Annexin V+, PI+)Late apoptotic/necrotic cellsAdvanced apoptosis or necrosis
Upper-Left (Annexin V-, PI+)Necrotic cellsCell membrane is compromised
Step 3: Investigate Potential Cell Line Resistance

If your apoptosis assay is working with a positive control but not with this compound, your cell line may be resistant to apoptosis.

Does your cell line have high levels of anti-apoptotic proteins or defects in pro-apoptotic pathways?

Cancer cells can develop resistance to apoptosis through various mechanisms[1][4][5], including:

  • Overexpression of anti-apoptotic Bcl-2 family proteins: Proteins like Bcl-2, Bcl-xL, and Mcl-1 prevent the release of cytochrome c from the mitochondria.[2][17]

  • Inactivation of the p53 tumor suppressor: A mutated or absent p53 can prevent the cell from initiating apoptosis in response to DNA damage.[2][4]

  • Upregulation of Inhibitor of Apoptosis Proteins (IAPs): Proteins like XIAP can directly bind to and inhibit caspases.[3][18]

  • Activation of survival signaling pathways: Pathways like PI3K/Akt can promote cell survival and inhibit apoptosis.[19]

Experimental Protocol: Western Blot for Key Apoptosis-Related Proteins

  • Protein Extraction: Treat your cells with this compound and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis regulators (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p53, phospho-Akt) and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Data Presentation: Interpreting Western Blot Results

ProteinExpected Change in Apoptotic CellsPossible Reason for Resistance if No Change
Cleaved Caspase-3IncreaseBlock in caspase activation cascade
Cleaved PARPIncreaseBlock in caspase activation cascade
Bcl-2DecreaseHigh basal expression of anti-apoptotic proteins
BaxIncreaseLow basal expression of pro-apoptotic proteins
p53Varies by cell line and stimulusMutation or deletion of p53
Phospho-AktDecreaseConstitutive activation of survival pathways

Logical Relationship: Troubleshooting Apoptosis Failure

troubleshooting_flowchart start Start: No Apoptosis Observed check_compound Step 1: Verify Compound & Setup - Check stability - Perform dose-response (MTT) start->check_compound is_cytotoxic Is this compound Cytotoxic? check_compound->is_cytotoxic check_assay Step 2: Validate Apoptosis Assay - Use positive control (e.g., Staurosporine) - Perform time-course is_cytotoxic->check_assay Yes end_revise_exp Revise Experimental Protocol is_cytotoxic->end_revise_exp No is_assay_ok Does Positive Control Induce Apoptosis? check_assay->is_assay_ok check_resistance Step 3: Investigate Resistance - Western blot for Bcl-2, p53, cleaved caspases - Check for high anti-apoptotic protein levels is_assay_ok->check_resistance Yes is_assay_ok->end_revise_exp No is_resistance Evidence of Resistance Mechanisms? check_resistance->is_resistance check_alt_death Step 4: Explore Alternative Cell Death - Look for markers of ferroptosis (lipid ROS) or paraptosis (ER stress) is_resistance->check_alt_death No end_no_apoptosis Apoptosis is Blocked is_resistance->end_no_apoptosis Yes end_alt_death Alternative Cell Death Pathway is Active check_alt_death->end_alt_death end_apoptosis Apoptosis is Induced

Caption: A flowchart for troubleshooting the lack of this compound induced apoptosis.

Step 4: Consider Alternative Cell Death Pathways

This compound is known to induce other forms of programmed cell death besides apoptosis. If your cells are dying but not through apoptosis, this compound might be activating an alternative pathway in your specific cell line.

Could this compound be inducing ferroptosis or paraptosis?

  • Ferroptosis: Recent studies have shown that this compound can induce ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[20] This is particularly relevant in the context of drug-resistant cancers.[20]

  • Paraptosis: this compound has also been reported to induce paraptosis-like cell death, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[21]

  • Caspase-Independent Cell Death: Some stimuli can trigger cell death pathways that do not rely on caspases but may still involve mitochondrial outer membrane permeabilization.[6][7][8][9]

Signaling Pathway: Known Mechanisms of this compound

DETD35_pathway cluster_apoptosis Apoptosis cluster_ferroptosis Ferroptosis cluster_paraptosis Paraptosis DETD35 This compound ROS ↑ ROS DETD35->ROS Bcl2 Modulation of Bcl-2 Family DETD35->Bcl2 G2M G2/M Arrest DETD35->G2M GPX4 GPX4 Inhibition DETD35->GPX4 ER_Stress ER Stress DETD35->ER_Stress Mito Mitochondrial Stress (↓ ΔΨm) ROS->Mito Caspases Caspase Activation Mito->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M->Apoptosis Lipid_ROS ↑ Lipid ROS GPX4->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Vacuolization Cytoplasmic Vacuolization ER_Stress->Vacuolization Paraptosis Paraptosis Vacuolization->Paraptosis

Caption: Simplified signaling pathways of this compound leading to different cell death outcomes.

Experimental Workflow: Investigating Alternative Cell Death

experimental_workflow cluster_ferroptosis Test for Ferroptosis cluster_paraptosis Test for Paraptosis cluster_caspase_independent Test for Caspase-Independent Death start Start: Apoptosis Not Detected, but Cell Viability is Decreased ferroptosis_inhibitor Treat with Ferrostatin-1 (Ferroptosis Inhibitor) + this compound start->ferroptosis_inhibitor tem_microscopy Transmission Electron Microscopy (TEM) to observe vacuolization start->tem_microscopy pan_caspase_inhibitor Treat with z-VAD-FMK (Pan-Caspase Inhibitor) + this compound start->pan_caspase_inhibitor measure_lipid_ros Measure Lipid ROS (e.g., C11-BODIPY staining) ferroptosis_inhibitor->measure_lipid_ros rescue_phenotype Is Cytotoxicity Rescued? measure_lipid_ros->rescue_phenotype conclusion_ferroptosis Conclude Ferroptosis rescue_phenotype->conclusion_ferroptosis Yes conclusion_other Other Mechanism rescue_phenotype->conclusion_other No er_stress_markers Western Blot for ER Stress Markers (e.g., CHOP, IRE1α) tem_microscopy->er_stress_markers observe_morphology Are Paraptotic Features Present? er_stress_markers->observe_morphology conclusion_paraptosis Conclude Paraptosis observe_morphology->conclusion_paraptosis Yes observe_morphology->conclusion_other No measure_viability Measure Cell Viability (MTT) pan_caspase_inhibitor->measure_viability is_death_blocked Is Cytotoxicity Blocked? measure_viability->is_death_blocked conclusion_caspase_independent Conclude Caspase-Independent Death is_death_blocked->conclusion_caspase_independent No is_death_blocked->conclusion_other Yes

Caption: Experimental workflow to investigate alternative cell death pathways.

By systematically working through these troubleshooting steps, you can identify the reason why this compound is not inducing apoptosis in your cell line and determine the next steps for your research.

References

Technical Support Center: Improving the Yield of DETD-35 Semi-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the semi-synthesis of DETD-35, a promising anti-cancer derivative of deoxyelephantopin (B1239436) (DET).

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction used for the semi-synthesis of this compound from deoxyelephantopin (DET)?

A1: The semi-synthesis of this compound from its parent compound, deoxyelephantopin, is achieved through a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile to the α,β-unsaturated carbonyl system present in the α-methylene-γ-lactone moiety of the deoxyelephantopin molecule.[1][2]

Q2: What are the most critical factors affecting the yield of the this compound semi-synthesis?

A2: Several factors can significantly impact the yield of the Michael addition on deoxyelephantopin. These include the choice of base catalyst, solvent, reaction temperature, and the purity of the starting materials (deoxyelephantopin and the nucleophile). The stoichiometry of the reactants is also a critical parameter to control.

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur. These may include reactions at other electrophilic sites on the deoxyelephantopin molecule, polymerization of the starting material or product, and degradation of the sesquiterpene lactone core under harsh basic or acidic conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (deoxyelephantopin and the nucleophile), the consumption of reactants and the formation of the product can be visualized. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[3]

Q5: What are the recommended purification methods for this compound?

A5: Purification of this compound and other sesquiterpene lactone derivatives is typically achieved using chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method for initial purification.[3] For higher purity, preparative high-performance liquid chromatography (prep-HPLC) is often employed.[4][5]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the semi-synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient base catalyst. 2. Low purity of starting materials (DET or nucleophile). 3. Inappropriate solvent. 4. Incorrect reaction temperature. 5. Insufficient reaction time.1. Use a freshly prepared solution of a suitable base (e.g., sodium methoxide, triethylamine). Consider using a stronger, non-nucleophilic base. 2. Ensure the purity of starting materials using techniques like NMR or HPLC. 3. Use an anhydrous aprotic solvent to prevent side reactions. 4. Optimize the reaction temperature. Some Michael additions are performed at room temperature, while others may require cooling to minimize side reactions. 5. Monitor the reaction by TLC to determine the optimal reaction time.
Incomplete Reaction (Starting Material Remains) 1. Insufficient amount of the nucleophile or base. 2. Reversibility of the Michael addition. 3. Steric hindrance at the reaction site.1. Increase the molar equivalents of the nucleophile and/or the base. 2. After the reaction is complete, quench it with a mild acid to neutralize the base and prevent the reverse reaction. 3. Consider using a less sterically hindered nucleophile if possible, or prolonging the reaction time.
Formation of Multiple Products (Side Reactions) 1. Reaction at other electrophilic sites on the DET molecule. 2. Use of a strong nucleophilic base that also acts as a reactant. 3. Degradation of the product or starting material.1. Lower the reaction temperature to improve selectivity. 2. Use a non-nucleophilic base (e.g., DBU, DIPEA). 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified, anhydrous solvents.
Difficulty in Product Purification 1. Similar polarity of the product and unreacted starting materials or byproducts. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using reversed-phase chromatography if the product is sufficiently nonpolar. 2. If the product is sensitive to the acidic nature of silica gel, consider using neutral alumina (B75360) for chromatography or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.

Quantitative Data on Yield Improvement

Parameter Suggested Change Expected Outcome on Yield Rationale
Base Catalyst Switch from a weak base (e.g., triethylamine) to a stronger base (e.g., sodium methoxide).IncreaseA stronger base will more effectively deprotonate the Michael donor, increasing the concentration of the active nucleophile.
Solvent Change from a protic solvent (e.g., ethanol) to an anhydrous aprotic solvent (e.g., THF, DCM).IncreaseProtic solvents can protonate the enolate intermediate, slowing down or inhibiting the reaction. Anhydrous conditions prevent hydrolysis of the lactone ring.
Temperature Decrease the reaction temperature (e.g., from room temperature to 0 °C or -78 °C).May Increase Selectivity and Overall YieldLower temperatures can reduce the rate of side reactions and decomposition, leading to a cleaner reaction and higher yield of the desired product.
Reactant Stoichiometry Increase the molar equivalents of the Michael donor (nucleophile).Increase (up to a point)Shifting the equilibrium towards the product side according to Le Chatelier's principle. However, a large excess may complicate purification.

Experimental Protocols

Representative Protocol for the Semi-synthesis of a Deoxyelephantopin Derivative via Michael Addition

This is a general protocol and may require optimization for the specific synthesis of this compound.

Materials:

  • Deoxyelephantopin (DET)

  • Nucleophile (e.g., an amine or thiol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base catalyst (e.g., Triethylamine (TEA) or Sodium Methoxide (NaOMe))

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve deoxyelephantopin (1.0 equivalent) in the anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the nucleophile (1.1-1.5 equivalents).

  • Initiation of Reaction: Add the base catalyst (0.1-1.0 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., NMR, MS) to confirm its structure and purity.

Visualizations

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start Start Dissolve DET Dissolve Deoxyelephantopin (DET) in Anhydrous Solvent Start->Dissolve DET Add Nucleophile Add Nucleophile Add Base Add Base Catalyst Add Nucleophile->Add Base Reaction Mixture Stir at Controlled Temperature Add Base->Reaction Mixture Monitor Monitor by TLC/HPLC Reaction Mixture->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry & Concentrate Dry and Concentrate Extract->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Characterize Characterize Purify->Characterize

Caption: General workflow for the semi-synthesis of this compound.

G Start Low Yield Check Purity Purity of Starting Materials OK? Start->Check Purity Check Base Base Catalyst Active & Sufficient? Check Purity->Check Base Yes Purify SM Purify Starting Materials Check Purity->Purify SM No Check Conditions Reaction Conditions (Solvent, Temp) Optimal? Check Base->Check Conditions Yes Use Fresh Base Use Fresh/Stronger Base Check Base->Use Fresh Base No Check Stoichiometry Sufficient Nucleophile? Check Conditions->Check Stoichiometry Yes Optimize Conditions Optimize Solvent/Temperature Check Conditions->Optimize Conditions No Side Products Side Products Observed? Check Stoichiometry->Side Products Yes Increase Nucleophile Increase Equivalents of Nucleophile Check Stoichiometry->Increase Nucleophile No Refine Purification Refine Purification/ Adjust Conditions for Selectivity Side Products->Refine Purification Yes Success Yield Improved Side Products->Success No Purify SM->Check Purity Use Fresh Base->Check Base Optimize Conditions->Check Conditions Increase Nucleophile->Check Stoichiometry Refine Purification->Success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Addressing Off-Target Effects of DETD-35

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of DETD-35 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates proteins other than its intended therapeutic target.[1][2] This is a critical consideration as off-target interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[1] While this compound is known to induce cancer cell death through mechanisms like ROS-mediated apoptosis and inhibition of pathways including MEK-ERK, Akt, and STAT3, it is essential to confirm that the observed effects in your specific experimental system are due to these on-target actions.[3][4]

Q2: What are the initial signs that I might be observing off-target effects of this compound?

A2: Several signs in your experiments could suggest potential off-target effects:

  • Discrepancy with Expected Phenotype: The observed cellular response differs from the known consequences of inhibiting this compound's primary targets (e.g., if you don't observe markers of apoptosis or cell cycle arrest).

  • High Effective Concentration: The concentration of this compound required to see a biological effect in your cells is significantly higher than its reported IC50 values in other cell lines.[3]

  • Unusual Cellular Toxicity: You observe widespread cell death or morphological changes at concentrations intended to be specific for the target pathway.[1]

  • Inconsistency with Genetic Knockdown: The phenotype from this compound treatment does not match the phenotype seen when the known targets (e.g., components of the MEK-ERK or Akt pathways) are silenced using techniques like siRNA or CRISPR.[1]

Q3: How can I distinguish between off-target effects and experimental artifacts?

A3: It is crucial to rule out experimental issues before concluding an off-target effect. Common artifacts in cell-based assays include compound instability, solubility issues leading to aggregate formation, or interference with assay readouts (e.g., autofluorescence).[5] A systematic troubleshooting approach, including control experiments, is necessary to differentiate these possibilities.

Troubleshooting Guides

Problem 1: Unexpectedly High Cytotoxicity at Low this compound Concentrations

This could be due to off-target toxicity or non-specific effects.

Troubleshooting Workflow:

G start High Cytotoxicity Observed q1 Is the this compound concentration well above the reported IC50 for the cell line? start->q1 solubility Check for Compound Precipitation (visual inspection, light microscopy) q1->solubility Yes dose_response Generate a Detailed Dose-Response Curve (e.g., 10-point, log dilutions) q1->dose_response No orthogonal_assay Perform Orthogonal Viability Assay (e.g., CellTiter-Glo® if using MTT) solubility->orthogonal_assay orthogonal_assay->dose_response rescue_exp Conduct a Rescue Experiment (e.g., overexpress a downstream effector of the on-target pathway) dose_response->rescue_exp off_target_investigation Investigate Potential Off-Targets (See Protocol Section) rescue_exp->off_target_investigation

Caption: Troubleshooting workflow for high cytotoxicity.

Data Interpretation:

ObservationPossible CauseNext Step
Precipitate visible in mediaPoor compound solubilityPrepare fresh stock, sonicate, or use a different solvent.
Different viability results with orthogonal assayAssay interferenceUse a third, distinct viability assay for confirmation.
Steep, non-sigmoidal dose-response curveCompound aggregation or non-specific toxicityInclude 0.01% Triton X-100 in the assay to disrupt aggregates.[5]
Rescue experiment fails to restore viabilityEffect is likely off-targetProceed to off-target identification protocols.
Problem 2: Phenotype is Inconsistent with Known this compound On-Target Pathways

This compound is known to inhibit MEK-ERK, Akt, and STAT3 signaling.[3] If you observe a phenotype without changes in these pathways, it may be an off-target effect.

Experimental Workflow for On-Target Validation:

G start Phenotype Observed with this compound wb Western Blot for On-Target Pathway Modulation (p-ERK, p-Akt, p-STAT3) start->wb no_change No change in On-Target Phosphorylation wb->no_change Negative Result change Expected decrease in On-Target Phosphorylation wb->change Positive Result off_target Phenotype is likely Off-Target no_change->off_target genetic_kd Compare with Genetic Knockdown (siRNA/CRISPR of ERK, Akt, STAT3) change->genetic_kd phenotype_match Phenotypes Match genetic_kd->phenotype_match Consistent phenotype_mismatch Phenotypes Do Not Match genetic_kd->phenotype_mismatch Inconsistent on_target Phenotype is likely On-Target phenotype_match->on_target phenotype_mismatch->off_target

Caption: Workflow for validating on-target pathway engagement.

Key Experimental Protocols

Protocol 1: Western Blot for On-Target Pathway Modulation

Objective: To determine if this compound inhibits the phosphorylation of its known downstream targets (ERK, Akt, STAT3) at the effective concentration in your cell line.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a vehicle control and a range of this compound concentrations (e.g., 0.5x, 1x, 5x the concentration that gives the desired phenotype) for a relevant time period (e.g., 1, 6, 24 hours).

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-p-ERK, rabbit anti-ERK, rabbit anti-p-Akt, rabbit anti-Akt, rabbit anti-p-STAT3, rabbit anti-STAT3).

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in this compound-treated samples indicates on-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of this compound to a suspected target protein in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.

Methodology:

  • Treatment: Treat intact cells with a vehicle or a high concentration of this compound (e.g., 10-20x the effective concentration).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge to separate soluble proteins from aggregated, denatured proteins.

  • Detection: Analyze the supernatant (soluble fraction) by Western blot for the target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[1]

Protocol 3: Broad-Spectrum Kinase Profiling (Kinome Scan)

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

This is typically performed as a service by specialized companies. The general principle is:

  • Compound Submission: Provide a sample of this compound at a specified concentration.

  • Binding Assay: The compound is tested for its ability to compete with a known ligand for binding to a large panel of recombinant kinases (e.g., >400 kinases).

  • Data Reporting: Results are often reported as percent inhibition at a given concentration or as Kd values for significant interactions.

Data Interpretation:

  • "Hits" are kinases that show significant inhibition by this compound.

  • These potential off-targets should be validated in cell-based assays to confirm that their inhibition leads to the observed phenotype.

Signaling Pathways

This compound is reported to affect several key signaling pathways. Understanding these can help in designing experiments to confirm on-target versus off-target effects.

G cluster_0 This compound On-Target Pathways cluster_1 cluster_2 cluster_3 DETD35 This compound MEK MEK DETD35->MEK inhibits Akt Akt DETD35->Akt inhibits STAT3 STAT3 DETD35->STAT3 inhibits ERK ERK MEK->ERK Phenotype Apoptosis, G2/M Arrest, Ferroptosis ERK->Phenotype regulates Akt->Phenotype regulates STAT3->Phenotype regulates

Caption: Known signaling pathways inhibited by this compound.

References

Technical Support Center: Managing DETD-35 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the toxicity of "DETD-35" in animal models. It is critical to note that "this compound" is an ambiguous term that can refer to at least two distinct chemical entities:

  • Diethyltoluenediamine (DETDA) : An industrial chemical, often sold as a mixture of isomers, used as a curing agent for polymers. Its toxicity is a concern in occupational health and environmental safety studies.

  • A derivative of Deoxyelephantopin (DET) : A novel semi-synthetic sesquiterpene lactone being investigated for its anti-cancer properties. In this context, managing toxicity is crucial for determining its therapeutic window and potential for clinical development.

This guide is divided into two sections to address the specific toxicological profiles and mitigation strategies for each compound.

Section 1: Diethyltoluenediamine (DETDA)

This section focuses on mitigating the toxicity of the industrial chemical Diethyltoluenediamine (DETDA) in animal research settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic effects of DETDA observed in animal models?

A1: The primary toxic effects of DETDA in animal models include acute oral toxicity, serious eye irritation, and potential damage to the pancreas through prolonged or repeated exposure.[1] Inhalation, skin absorption, or ingestion can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, identifiable by cyanosis (a purplish-blue skin discoloration).[1] Furthermore, DETDA is suspected of causing cancer if inhaled.[1] Long-term toxicological studies have indicated serious health damage in laboratory animals.[2]

Q2: What are the known toxicity values for DETDA?

A2: Quantitative toxicity data for DETDA is summarized in the table below.

Toxicity Data for Diethyltoluenediamine (DETDA)
Acute Oral Toxicity (LD50) 738 mg/kg (rat, male/female)[1]
Acute Dermal Toxicity (LD50) > 2,000 mg/kg (rat, male/female)[1]
Skin Irritation Non-irritating (rabbit)[1][2]
Eye Irritation Irritating (rabbit)[1][2]
Sensitization Negative (Guinea pig)[1]

Q3: What is the general mechanism of DETDA toxicity?

A3: As an aromatic amine, DETDA's toxicity is linked to its metabolic activation, primarily by cytochrome P450 enzymes in the liver.[3][4] This process can generate reactive metabolites that lead to cellular damage. A key toxicodynamic effect is the oxidation of hemoglobin to methemoglobin, which impairs oxygen transport.[1] The mechanisms underlying its potential carcinogenicity are thought to be related to the formation of DNA adducts by these reactive metabolites.

Troubleshooting Guide: Managing DETDA Exposure and Toxicity

Issue 1: Accidental acute exposure of an animal model to DETDA.

  • Immediate Actions:

    • Dermal Exposure: Immediately wash the affected skin area with plenty of soap and water.[2]

    • Ocular Exposure: Flush the eyes immediately with plenty of water for at least 15 minutes and seek veterinary advice.[1][2]

    • Ingestion: If the animal is conscious and able to swallow, supportive care should be initiated. Do not induce vomiting without consulting a veterinarian, as the substance may be irritating.

    • Inhalation: Remove the animal to an area with fresh air. If breathing is irregular or has stopped, administer artificial respiration.[2]

  • Supportive Care:

    • Monitor for signs of methemoglobinemia (cyanosis, respiratory distress).

    • Provide oxygen therapy if respiratory distress is observed.

    • Administer intravenous fluids to support circulation and enhance elimination.

Issue 2: An animal on a sub-chronic or chronic DETDA study is showing signs of toxicity (e.g., weight loss, lethargy, abnormal blood parameters).

  • Monitoring and Intervention:

    • Clinical Monitoring: Increase the frequency of clinical observations, including body weight, food and water consumption, and behavioral changes.

    • Hematology: Perform regular blood draws to monitor for methemoglobin levels and other hematological abnormalities.

    • Clinical Chemistry: Analyze serum for markers of liver and pancreas function.

    • Dose Adjustment: Consider reducing the dose or temporarily discontinuing treatment, if the study design allows, to assess recovery.

    • Pathology: At the end of the study, or if humane endpoints are reached, perform a thorough gross and histopathological examination, paying close attention to the pancreas, liver, and any neoplastic changes.

Experimental Protocols

Protocol 1: General Decontamination Procedure for Dermal DETDA Exposure

  • Personnel Protection: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Animal Restraint: Safely restrain the animal.

  • Initial Rinse: Gently rinse the affected area with lukewarm running water for 1-2 minutes to remove gross contamination.

  • Washing: Apply a mild, non-irritating animal shampoo or soap to the contaminated area. Lather gently, ensuring contact with the skin.

  • Thorough Rinse: Rinse the area thoroughly with lukewarm water for at least 10-15 minutes to ensure all traces of the chemical and soap are removed.

  • Drying: Gently pat the area dry with a clean towel.

  • Observation: Closely monitor the animal for any signs of skin irritation or systemic toxicity.

Diagrams

DETDA_Exposure_Workflow cluster_exposure Acute DETDA Exposure Event cluster_decon Immediate Decontamination cluster_support Veterinary & Supportive Care cluster_outcome Outcome Exposure Animal Exposed to DETDA (Dermal, Ocular, Ingestion, Inhalation) Dermal Dermal: Wash with soap and water Exposure->Dermal Dermal Ocular Ocular: Flush with water for 15 min Exposure->Ocular Ocular Inhalation Inhalation: Move to fresh air Exposure->Inhalation Inhalation Ingestion Ingestion: Consult Veterinarian Exposure->Ingestion Ingestion Monitor Monitor Vital Signs (especially for cyanosis) Dermal->Monitor Ocular->Monitor Inhalation->Monitor Ingestion->Monitor Oxygen Oxygen Therapy Monitor->Oxygen If respiratory distress Fluids IV Fluids Monitor->Fluids Antidote Consider Methylene Blue (for severe methemoglobinemia) Monitor->Antidote If severe Observe Observe for 24-48 hours Oxygen->Observe Fluids->Observe Antidote->Observe Recover Recovery Observe->Recover

Caption: Workflow for managing acute DETDA exposure in animal models.

Section 2: Deoxyelephantopin Derivative (this compound)

This section addresses the management of potential toxicity associated with the anti-cancer drug candidate this compound, a semi-synthetic derivative of the sesquiterpene lactone Deoxyelephantopin (DET).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action and primary toxic concern for this compound?

A1: this compound exerts its anti-cancer effects by inducing high levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress, depletion of glutathione (B108866) (GSH), mitochondrial dysfunction, and ultimately, apoptotic or paraptosis-like cell death.[1][5][6] While this is the intended effect on tumor cells, the primary toxicological concern would be similar off-target effects on healthy tissues, leading to oxidative damage. However, studies have reported that DET and its derivatives show little to no toxicity against normal cells and that in vivo administration in mouse models showed no obvious toxicity.[1][7][8]

Q2: Are there any quantitative data on the toxicity of this compound?

In Vitro Potency of this compound
Cell Line A375LM5IF4g/Luc (BRAFV600E mutant melanoma)
Effect Inhibition of cell migration
IC50 / Concentration 69% inhibition at 1.5 µM; 90% at 3 µM[1]
Effect Inhibition of cell invasion
IC50 / Concentration 65% inhibition at 1.5 µM; 97% at 3 µM[1]
Effect Induction of apoptosis
Result 44% apoptotic cells at 3 µM (48h)[1]

In vivo, intraperitoneal administration of 20 mg/kg of this compound every other day in a xenograft mouse model was reported to have no obvious toxicity.[1]

Q3: How can the ROS-mediated toxicity of this compound be potentially mitigated?

A3: Since the primary mechanism of action is the induction of oxidative stress, a potential mitigation strategy, should toxicity occur, would be the administration of antioxidants. In vitro studies have shown that supplementing with the antioxidant glutathione (GSH) can reverse the anti-proliferative and apoptotic effects of this compound on cancer cells by suppressing ROS levels.[1][6] This suggests that antioxidants could potentially serve as rescue agents in cases of severe systemic toxicity.

Troubleshooting Guide: Managing this compound in Preclinical Studies

Issue: An animal in a high-dose group is exhibiting signs of systemic toxicity (e.g., rapid weight loss, ruffled fur, severe lethargy).

  • Hypothesis: The dose of this compound may be exceeding the maximum tolerated dose (MTD), causing excessive systemic oxidative stress that overwhelms the animal's endogenous antioxidant capacity.

  • Intervention Strategy:

    • Cease Dosing: Immediately stop the administration of this compound to the affected animal.

    • Supportive Care: Provide comprehensive supportive care, including:

      • Subcutaneous or intravenous fluids to maintain hydration and support renal function.

      • Nutritional support with a highly palatable, high-calorie food source.

      • Maintenance of body temperature using a warming pad.

    • Antioxidant Rescue (Experimental):

      • Consider the administration of an antioxidant precursor like N-acetylcysteine (NAC), which is a precursor to glutathione. NAC is a well-established antidote for oxidative drug toxicity (e.g., acetaminophen (B1664979) overdose) and could theoretically mitigate this compound-induced oxidative stress. The dose and route would need to be determined based on established protocols for NAC in the specific animal model.

Experimental Protocols

Protocol 2: Experimental Antioxidant Rescue with N-acetylcysteine (NAC)

Disclaimer: This is an experimental protocol and should be used as a starting point for developing a study-specific rescue plan under veterinary supervision.

  • Objective: To mitigate acute systemic toxicity from a suspected overdose of this compound.

  • Agent: N-acetylcysteine (NAC), injectable solution.

  • Animal Model: Mouse (adjust dose for other species).

  • Procedure: a. Upon observing severe signs of toxicity, immediately cease this compound administration. b. Prepare a sterile solution of NAC for injection. c. Administer a loading dose of NAC (e.g., 140 mg/kg, intraperitoneally), a commonly used starting dose in toxicity studies. d. Follow with maintenance doses (e.g., 70 mg/kg, intraperitoneally) every 4-6 hours for a total of 3-5 treatments, depending on the animal's response. e. Concurrently provide supportive care (fluids, nutritional support, thermal support). f. Monitor the animal closely for improvement in clinical signs. g. Collect blood samples, if possible, to assess biomarkers of oxidative stress and organ damage.

Diagrams

DETD35_Toxicity_Pathway cluster_mitigation Potential Mitigation DETD35 This compound ROS Increased Reactive Oxygen Species (ROS) DETD35->ROS GSH_depletion Glutathione (GSH) Depletion ROS->GSH_depletion Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction Cell_damage Oxidative Damage to Healthy Cells GSH_depletion->Cell_damage Mito_dysfunction->Cell_damage Toxicity Systemic Toxicity Cell_damage->Toxicity NAC N-acetylcysteine (NAC) GSH_repletion GSH Repletion NAC->GSH_repletion precursor GSH_repletion->GSH_depletion counters GSH_repletion->Cell_damage reduces

Caption: Proposed mechanism of this compound toxicity and mitigation.

References

Refining protocols for long-term DETD-35 treatment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining protocols for long-term DETD-35 treatment. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a semi-synthetically modified derivative of deoxyelephantopin (B1239436) (DET), a plant-derived sesquiterpene lactone.[1] Its primary mechanism of action involves the induction of reactive oxygen species (ROS), which leads to oxidative stress-mediated apoptosis in cancer cells.[2][3][4] this compound has been shown to be effective against various cancer cell lines, including those that have developed resistance to other therapies.[1][5]

Q2: Which signaling pathways are modulated by this compound?

A2: this compound has been shown to deregulate several key signaling pathways implicated in cancer cell proliferation and survival. These include the MEK-ERK, Akt, and STAT3 signaling pathways.[1][5][6] By inhibiting these pathways, this compound can suppress tumor growth and overcome drug resistance.[1][5]

Q3: Is this compound cytotoxic to normal (non-cancerous) cells?

A3: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells, with little or no toxicity observed against normal melanocytes at effective concentrations.[1][3]

Q4: Can this compound be used in combination with other anti-cancer agents?

A4: Yes, this compound has demonstrated synergistic effects when used in combination with other chemotherapeutic agents, such as the BRAF inhibitor vemurafenib (B611658).[1][5] This combination has been shown to be more effective at inhibiting tumor growth than either agent alone, particularly in vemurafenib-resistant melanoma models.[1][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent anti-proliferative effects of this compound. 1. Compound stability: this compound may degrade over time or with improper storage. 2. Cell line variability: Different cell lines may exhibit varying sensitivity to this compound. 3. Assay conditions: Suboptimal assay conditions (e.g., cell seeding density, incubation time) can affect results.1. Prepare fresh stock solutions of this compound for each experiment and store them appropriately (aliquoted at -20°C or -80°C, protected from light). 2. Perform dose-response studies to determine the IC50 for your specific cell line.[8] 3. Optimize cell seeding density and treatment duration. A 72-hour treatment period is often cited in the literature.[1]
High background or unexpected results in apoptosis assays (e.g., Annexin V/PI staining). 1. Sub-optimal compound concentration: The concentration of this compound may be too high, leading to widespread necrosis, or too low to induce significant apoptosis. 2. Timing of analysis: Apoptosis is a dynamic process; the time point of analysis may not capture the peak of apoptotic events.1. Conduct a dose-response experiment to identify a concentration that induces apoptosis without causing excessive necrosis.[1] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing apoptosis in your cell model.[8]
Difficulty in detecting changes in signaling pathway components (e.g., p-ERK, p-Akt) via Western Blot. 1. Timing of cell lysis: Phosphorylation events can be transient. 2. Sub-optimal protein extraction: Inefficient lysis buffers may not adequately extract target proteins. 3. Antibody quality: Poor antibody quality can lead to non-specific bands or weak signals.1. Perform a time-course experiment (e.g., 1, 6, 16, 24 hours) to identify the optimal time point for detecting changes in protein phosphorylation. A 16-hour treatment has been used to show effects on MEK-ERK signaling.[4] 2. Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. 3. Validate your primary antibodies using positive and negative controls.
Variability in ROS (Reactive Oxygen Species) detection assays. 1. Probe instability: Some fluorescent probes for ROS detection can be unstable. 2. Timing of measurement: ROS production can be an early event. 3. Cellular autofluorescence: Cells can have intrinsic fluorescence that interferes with the assay.1. Prepare fresh probe solutions for each experiment and protect them from light. 2. Measure ROS levels at early time points following this compound treatment (e.g., 1-2 hours).[4] 3. Include an unstained cell control to assess autofluorescence. As a negative control, pre-treat cells with an ROS scavenger like N-acetylcysteine (NAC) before adding this compound.[4]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on A375 Melanoma Cells

Parameter This compound Concentration Effect Reference
Cell Viability (72h) 0.1 µM - 1 µMDose-dependent inhibition[1]
Colony Formation (21 days) 0.5 µM42% inhibition[4]
1.25 µM71% inhibition[4]
2.5 µM98% inhibition[4]
Apoptosis (72h) 2.5 µM~85% apoptotic cells[1]
ROS Generation (2h) 2.5 µM> 2-fold increase[4]

Table 2: IC50 Values of this compound in Melanoma Cell Lines (24h treatment)

Cell Line IC50 (µM) Reference
A375 1.7[8]
A375LM5IF4g/Luc 2.7[8]

Key Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the effect of this compound on cell proliferation.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (or vehicle control, e.g., 0.5% DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[4]

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Colony Formation Assay

  • Objective: To assess the long-term effect of this compound on the clonogenic survival of cancer cells.

  • Methodology:

    • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

    • Treat cells with this compound at various concentrations.

    • Incubate the plates for an extended period (e.g., 21 days), replacing the medium with fresh medium containing the respective treatments every 3-4 days.[1]

    • After the incubation period, wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

    • Count the number of colonies (typically defined as clusters of ≥50 cells).

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

  • Methodology:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

4. ROS Detection Assay

  • Objective: To measure the intracellular generation of reactive oxygen species.

  • Methodology:

    • Seed cells in 6-well plates and treat with this compound for a short duration (e.g., 2 hours).[4]

    • For a negative control, pre-treat cells with an ROS scavenger (e.g., N-acetylcysteine) for 1 hour before adding this compound.[4]

    • Incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA) according to the manufacturer's instructions.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Analyze the fluorescence intensity by flow cytometry.

Visualizations

DETD35_Signaling_Pathway DETD35 This compound ROS ↑ Reactive Oxygen Species (ROS) DETD35->ROS MEK MEK DETD35->MEK Akt Akt DETD35->Akt STAT3 STAT3 DETD35->STAT3 Apoptosis Apoptosis ROS->Apoptosis ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation STAT3->Proliferation

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ros ROS Detection treatment->ros western Western Blot (Signaling Proteins) treatment->western proliferation ↓ Proliferation viability->proliferation apoptosis_result ↑ Apoptosis apoptosis->apoptosis_result ros_result ↑ ROS ros->ros_result signaling_result ↓ p-MEK, p-ERK, p-Akt, p-STAT3 western->signaling_result

Caption: General experimental workflow for this compound.

References

DETD-35 Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DETD-35. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to enhancing the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a primary concern?

A1: this compound, based on the properties of its core molecule, Diethyltoluenediamine (DETD), is a compound that is slightly or partially soluble in water.[1][2][3] For oral drug delivery, poor aqueous solubility is a major obstacle as it can lead to low dissolution rates in the gastrointestinal fluids, resulting in incomplete absorption and, consequently, poor and variable bioavailability.[4][5][6] Enhancing the bioavailability is crucial to ensure that a consistent and effective concentration of the drug reaches systemic circulation to exert its therapeutic effect.[7]

Q2: What are the main physiological barriers to the oral bioavailability of a compound like this compound?

A2: The primary barriers for an orally administered drug like this compound include:

  • Poor Aqueous Solubility: As a slightly soluble compound, this compound may not fully dissolve in the gastrointestinal tract, which is a prerequisite for absorption.[1][3]

  • Low Permeability: The drug must pass through the intestinal epithelium to enter the bloodstream. The chemical properties of the molecule may limit its ability to permeate this biological membrane.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. A significant portion of the drug may be metabolized and inactivated by enzymes in the liver, reducing the amount of active drug that reaches the rest of the body.[7]

  • Efflux Transporters: Transmembrane proteins like P-glycoprotein in the intestinal wall can actively pump the drug back into the gastrointestinal lumen, further reducing net absorption.

Q3: What are the general categories of strategies to enhance the bioavailability of poorly soluble drugs?

A3: Strategies are typically categorized into physical and chemical modifications.[8][9]

  • Physical Modifications: These approaches aim to increase the surface area and dissolution rate of the drug. Techniques include particle size reduction (micronization, nanonization), modification of the crystal habit (polymorphs), and creating amorphous solid dispersions.[4][5][10]

  • Chemical Modifications: These involve altering the molecule itself to improve its properties, such as salt formation or creating prodrugs.[4]

  • Formulation-Based Approaches: This is a broad and highly effective category that involves using specialized excipients and delivery systems. Key examples include complexation with cyclodextrins and the use of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[5][8][11]

Troubleshooting Guide for this compound Experiments

Q4: My initial in vitro tests show very low aqueous solubility for my raw this compound powder. What are the first steps to address this?

A4: When facing low intrinsic solubility, the initial goal is to increase the effective surface area of the drug or use a solubilizing agent.

  • Particle Size Reduction: Reducing the particle size dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5] Consider micronization or nanosizing techniques.

  • Use of Co-solvents: For early-stage in vitro experiments, using co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) in the dissolution medium can help establish baseline characteristics, though this is not always a viable strategy for a final dosage form.[12]

  • pH Modification: this compound contains amine groups, suggesting its solubility may be pH-dependent.[1] Experiment with buffers at different pH values to see if solubility increases in acidic conditions due to salt formation.

Below is a decision-making workflow for selecting an initial solubility enhancement strategy.

G start Start: Poorly Soluble This compound phys_prop Assess Physicochemical Properties (pKa, LogP, Melting Point) start->phys_prop is_ionizable Is this compound ionizable? phys_prop->is_ionizable is_lipophilic Is this compound Lipophilic (High LogP)? is_ionizable->is_lipophilic No salt Strategy: Salt Formation or pH Adjustment is_ionizable->salt Yes is_thermolabile Is this compound Thermolabile? is_lipophilic->is_thermolabile No lipid Strategy: Lipid-Based Formulations (SEDDS) is_lipophilic->lipid Yes solid_disp Strategy: Solid Dispersions is_thermolabile->solid_disp No (Melt-based methods) other Consider other methods: Cyclodextrin (B1172386) Complexation is_thermolabile->other Yes (Solvent evaporation) particle_size Strategy: Particle Size Reduction (Nanonization) solid_disp->particle_size

Caption: Decision workflow for selecting a bioavailability strategy.

Q5: I created a formulation, but it still shows a very slow dissolution rate in simulated intestinal fluid. What should I try next?

A5: A slow dissolution rate, even after initial formulation, points to issues with drug release from the dosage form or rapid precipitation. Advanced formulation strategies are needed.

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form dispersed within a hydrophilic polymer carrier can significantly enhance dissolution rates and solubility.[4] The polymer prevents recrystallization and helps maintain a supersaturated state.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules like this compound within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.[4][12]

  • Lipid-Based Formulations: For lipophilic compounds, Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI tract.[5][11] This presents the drug in a solubilized state with a large surface area for absorption.

The diagram below illustrates how a solid dispersion system works to improve dissolution.

G cluster_0 Crystalline Drug (Poor Dissolution) cluster_1 Solid Dispersion (Enhanced Dissolution) Drug_C Drug Crystal Water_C Water Drug_C->Water_C Slow Dissolution Dispersion Amorphous Drug in Polymer Matrix Water_D Water Dispersion->Water_D Rapid Release Solubilized Solubilized Drug Water_D->Solubilized

Caption: Mechanism of enhanced dissolution via solid dispersion.

Q6: In vivo results show low bioavailability despite good in vitro dissolution. What could be the cause and how can I address it?

A6: A discrepancy between in vitro and in vivo results often points to post-dissolution barriers like poor permeability or high first-pass metabolism.

  • Investigate Permeability: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound. If permeability is low, strategies like adding permeation enhancers may be explored, though this requires careful toxicological assessment.

  • Bypass First-Pass Metabolism: If extensive liver metabolism is suspected, lipid-based formulations like SEDDS or Solid Lipid Nanoparticles (SLNs) can promote lymphatic uptake.[11] The lymphatic system bypasses the portal circulation, delivering the drug directly to the systemic circulation and avoiding first-pass metabolism in the liver.

G Oral Oral Drug Administration GI GI Tract (Absorption) Oral->GI Portal Portal Vein GI->Portal Standard Route Lymph Lymphatic System GI->Lymph Lipid Formulation Route Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation Liver->Systemic Reduced Drug Amount Lymph->Systemic Bypasses Liver

Caption: Diagram of first-pass metabolism and the lymphatic bypass route.

Data Summary: Comparison of Bioavailability Enhancement Strategies

The following table summarizes common strategies, their mechanisms, and general considerations. The "Fold Increase" is a representative range seen for poorly soluble drugs and will vary for this compound.

StrategyMechanism of ActionTypical Fold Increase in BioavailabilityAdvantagesDisadvantages
Micronization Increases surface area for dissolution.[5]2 - 5Simple, established technology.Limited effectiveness for very poorly soluble drugs; risk of particle agglomeration.
Nanonization Drastically increases surface area and saturation solubility.[5]5 - 20Significant improvement in dissolution velocity; suitable for parenteral delivery.Complex manufacturing; potential stability issues (Ostwald ripening).
Solid Dispersion Drug is dispersed in an amorphous state in a hydrophilic carrier.[4]5 - 50Large increases in dissolution and solubility; can maintain supersaturation.Potential for recrystallization during storage; requires careful polymer selection.
Cyclodextrin Complex Drug is encapsulated in a cyclodextrin molecule, increasing apparent solubility.[4]2 - 15High drug loading possible; masks taste; improves stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.
SEDDS Drug is pre-dissolved in a lipid/surfactant mixture that emulsifies in the GI tract.[5]5 - 25Enhances solubility and permeability; can reduce food effects; promotes lymphatic uptake.Requires careful formulation to avoid precipitation upon dilution; potential for GI irritation from surfactants.

Key Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

  • Selection of Carrier: Choose a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolution: Dissolve both this compound and the polymer carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-polymer ratio to start with is 1:1, 1:3, and 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) until a dry film is formed.

  • Drying: Place the resulting film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried product, gently mill it into a powder using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., 100-mesh) to ensure uniform particle size.

  • Characterization: Analyze the resulting powder using DSC (to confirm amorphous state), XRD (to check for crystallinity), and FTIR (to check for drug-polymer interactions).

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

  • Apparatus: Use a USP Apparatus II (paddle apparatus).

  • Dissolution Medium: Start with 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF), without enzymes. Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to a standard rate, typically 50 or 75 RPM.

  • Sample Introduction: Introduce a quantity of the this compound formulation equivalent to the desired dose into the dissolution vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the samples immediately through a suitable syringe filter (e.g., 0.22 µm PVDF) to prevent undissolved particles from affecting the analysis.

  • Analysis: Quantify the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

The workflow for developing and testing a new formulation is outlined below.

G start Start: Define Target Product Profile form_dev Formulation Development (e.g., Solid Dispersion, SEDDS) start->form_dev charac Physicochemical Characterization (DSC, XRD) form_dev->charac diss_test In Vitro Dissolution Testing charac->diss_test perm_test In Vitro Permeability (e.g., Caco-2 Assay) diss_test->perm_test decision1 Does it meet In Vitro Targets? perm_test->decision1 pk_study In Vivo Pharmacokinetic Study in Animal Model decision1->pk_study Yes optimize Optimize Formulation decision1->optimize No decision2 Bioavailability Enhanced? pk_study->decision2 decision2->optimize No success Proceed to Further Development decision2->success Yes optimize->form_dev

Caption: Experimental workflow for formulation development and testing.

References

Validation & Comparative

DETD-35 vs. Deoxyelephantopin (DET): A Comparative Guide for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of DETD-35 and its parent compound, Deoxyelephantopin (B1239436) (DET), two sesquiterpene lactones with demonstrated anti-cancer properties. This document summarizes their performance, mechanisms of action, and relevant experimental data to inform preclinical research and development in oncology.

Executive Summary

Deoxyelephantopin (DET), a natural product isolated from Elephantopus scaber, has shown broad-spectrum anti-cancer activity. This compound is a semi-synthetic derivative of DET designed to enhance its therapeutic potential. Both compounds induce cancer cell death primarily through the generation of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest. Experimental evidence consistently indicates that this compound is a more potent anti-cancer agent than DET, exhibiting lower IC50 values and inducing apoptosis more effectively at lower concentrations in various cancer cell lines. Neither compound has entered clinical trials, but their preclinical data suggest significant potential for further investigation.

Comparative Performance: In Vitro Studies

The anti-cancer efficacy of this compound and DET has been evaluated across multiple cancer cell lines. This compound consistently demonstrates superior potency.

Table 1: Comparative IC50 Values of this compound and DET in Cancer Cell Lines
Cell LineCancer TypeCompoundIC50 (µM)Treatment Duration (h)Reference
A375LM5IF4g/Luc MelanomaDET5.324[1]
This compound2.724[1]
A375 MelanomaDET3.324[1]
This compound1.724[1]
MDA-MB-231 Triple-Negative Breast CancerDET1124[2]
This compound324[2]
Table 2: Comparative Apoptosis Induction in A375LM5IF4g/Luc Melanoma Cells
CompoundConcentration (µM)Apoptotic Cells (%)Treatment Duration (h)Reference
Vehicle Control -1648[1]
DET 33148[1]
66148[1]
This compound 1.52548[1]
34448[1]
Table 3: Comparative Effects on Cell Migration and Invasion in A375LM5IF4g/Luc Melanoma Cells
CompoundConcentration (µM)Inhibition of Migration (%)Inhibition of Invasion (%)Treatment Duration (h)Reference
DET 1.5455212[1]
3546912[1]
This compound 1.5696512[1]
3909712[1]

Mechanism of Action

Both this compound and DET exert their anti-cancer effects through a multi-targeted approach, primarily initiated by the induction of oxidative stress.

Key Mechanistic Events:

  • Induction of Reactive Oxygen Species (ROS): The primary mechanism for both compounds is the elevation of intracellular ROS levels. This oxidative stress damages cellular components and triggers downstream signaling pathways leading to cell death. This compound has been shown to be more effective at inducing ROS than DET.[3]

  • Apoptosis Induction: Both compounds induce apoptosis through intrinsic and extrinsic pathways. This is characterized by the activation of caspases (caspase-3, -8, -9), cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of Bcl-2 family proteins.[4][5]

  • Cell Cycle Arrest: DET and this compound cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.[4]

  • Modulation of Signaling Pathways: Both compounds inhibit pro-survival signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, while activating stress-activated pathways like JNK and p38 MAPK.[4][5]

Below is a diagram illustrating the general signaling pathway activated by DET and this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus DETD-35_DET This compound / DET ROS ↑ Reactive Oxygen Species (ROS) DETD-35_DET->ROS PI3K_Akt PI3K/Akt/mTOR Pathway DETD-35_DET->PI3K_Akt Inhibits MAPK MAPK Pathway DETD-35_DET->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK_p38 ↑ JNK / p38 Activation ROS->JNK_p38 Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation G2M_Arrest G2/M Phase Cell Cycle Arrest ERK ↓ ERK Phosphorylation MAPK->ERK Apoptosis Apoptosis JNK_p38->Apoptosis ERK->G2M_Arrest Leads to Caspase_Activation->Apoptosis

Signaling pathway of this compound and DET.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and DET on cancer cells.

Workflow Diagram:

G start Seed cells in 96-well plate treat Treat with this compound/DET at various concentrations start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Workflow for MTT Assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or DET and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.

Workflow Diagram:

G start Treat cells with This compound / DET harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Workflow for Apoptosis Assay.

Protocol:

  • Cell Treatment: Treat cells with this compound or DET at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Conclusion

The available data strongly suggest that this compound is a more potent anti-cancer agent than its parent compound, DET. Its enhanced ability to induce ROS and subsequently apoptosis at lower concentrations makes it a promising candidate for further preclinical development. Future studies should focus on in vivo efficacy in various cancer models and comprehensive toxicological profiling to pave the way for potential clinical investigation. Researchers are encouraged to use the provided protocols as a foundation for their own investigations into the therapeutic potential of these compelling sesquiterpene lactones.

References

Validation of DETD-35's anti-cancer effects in different studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of DETD-35, a novel sesquiterpene lactone derivative, as validated across different preclinical studies. The data presented herein is intended to offer an objective overview of its performance against various cancer types, supported by experimental evidence.

Quantitative Analysis of this compound's Anti-Cancer Activity

The anti-proliferative and pro-apoptotic efficacy of this compound has been evaluated in various cancer cell lines, primarily focusing on melanoma and triple-negative breast cancer (TNBC). The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cancer TypeCell LineIC50 (µM)Parent Compound (DET) IC50 (µM)Notes
Triple-Negative Breast CancerMDA-MB-231311This compound is approximately 3.7 times more potent than DET.
MelanomaA375Not explicitly stated, but demonstrated high efficacyNot explicitly statedShowed superior activity to DET.[1]
Melanoma (Vemurafenib-resistant)A375-RNot explicitly stated, but inhibited proliferationNot explicitly statedOvercomes acquired vemurafenib (B611658) resistance.[1][2]
Melanoma (Intrinsic resistance)A2058Not explicitly stated, but inhibited proliferationNot explicitly statedEffective against intrinsically vemurafenib-resistant cells.[1]
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
Cancer TypeCell LineTreatmentApoptosis (%)Cell Cycle Arrest
MelanomaA375This compound85.2G2/M phase
MelanomaA375DET (Parent Compound)67.8Not specified
MelanomaA375Vemurafenib (PLX4032)10.4G1 phase
MelanomaA375LM5IF4g/LucThis compoundSignificant increaseG2/M phase
Table 3: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeXenograft ModelTreatmentTumor Growth Inhibition (%)Notes
MelanomaA375This compound (20 mg/kg/every 2 days)Comparable to VemurafenibSuppressed tumor growth and reduced tumor mass effectively.[1]
MelanomaA375Vemurafenib (20 mg/kg/day)87.4-
Melanoma (Vemurafenib-resistant)A375-RThis compoundSignificant reduction in tumor growthVemurafenib showed no antitumor activity in this model.[1]
Melanoma (Intrinsic resistance)A2058This compoundSignificant reduction in tumor growthVemurafenib showed no antitumor activity in this model.[1]
Triple-Negative Breast CancerMDA-MB-231This compound in combination with paclitaxelSynergistic inhibition of tumor growth and metastasisData from mouse lung tissues.[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in the validation of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A375, A375LM5IF4g/Luc) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound, DET, or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 24 hours).

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with this compound or control compounds for a specified time (e.g., 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: An additional 400 µL of 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[4][5][6][7][8]

Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: Cells are treated with this compound or a vehicle control.

  • Probe Incubation: A fluorescent probe for ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is added to the cells and incubated at 37°C.[9][10][11]

  • Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blotting
  • Protein Extraction: Following treatment with this compound, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK, total ERK, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[12][13]

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Balb/c-nude) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., A375 or MDA-MB-231) are injected subcutaneously or orthotopically into the mice.[1][14]

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups and administered this compound, control vehicle, or other compounds via a specified route (e.g., intraperitoneal injection) and schedule.[1][15]

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound's anti-cancer action and a typical experimental workflow for its evaluation.

DETD35_Signaling_Pathway DETD35 This compound ROS ↑ Reactive Oxygen Species (ROS) DETD35->ROS ERK_pathway ↓ p-ERK DETD35->ERK_pathway Akt_pathway ↓ p-Akt DETD35->Akt_pathway STAT3_pathway ↓ p-STAT3 DETD35->STAT3_pathway Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DETD35->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2_family Modulation of Bcl-2 family proteins (↓ Bcl-2, ↑ Bax) Mitochondria->Bcl2_family Caspase_activation Caspase Activation Bcl2_family->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Proliferation_inhibition Inhibition of Proliferation ERK_pathway->Proliferation_inhibition Akt_pathway->Proliferation_inhibition STAT3_pathway->Proliferation_inhibition Metastasis_inhibition Inhibition of Metastasis

Caption: Proposed signaling pathways of this compound's anti-cancer effects.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231, A375) Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay ROS_Detection ROS Detection Treatment->ROS_Detection Western_Blot Western Blot Treatment->Western_Blot Xenograft Xenograft Model (Immunocompromised Mice) In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Weight, Histology) Tumor_Measurement->Endpoint

Caption: Typical experimental workflow for evaluating this compound.

References

Synergistic Effects of DETD-35 with Conventional Chemotherapeutic Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synergistic effects of the novel investigational compound DETD-35 when used in combination with standard chemotherapy drugs. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to highlight the potential of this compound in enhancing the efficacy of existing cancer therapies.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of DNA Repair Associated Protein 1 (DRAP1), a key enzyme frequently overexpressed in various tumor types. By inhibiting DRAP1, this compound compromises the ability of cancer cells to repair DNA damage induced by genotoxic agents, thereby sensitizing them to the cytotoxic effects of chemotherapy. This guide explores the synergistic potential of this compound in combination with Cisplatin and Doxorubicin, two widely used chemotherapeutic drugs.

Synergistic Effects of this compound with Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that exerts its anti-cancer effect by inducing DNA crosslinks, leading to the activation of apoptotic pathways. The efficacy of Cisplatin can be limited by the cell's intrinsic DNA repair mechanisms. The following data illustrates the synergistic interaction between this compound and Cisplatin in various cancer cell lines.

Quantitative Analysis of Synergy

The synergistic effect of the this compound and Cisplatin combination was quantified using the Combination Index (CI) method, as described by Chou and Talalay. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineCancer TypeThis compound IC50 (nM)Cisplatin IC50 (µM)Combination Index (CI) at ED50Dose Reduction Index (DRI) - Cisplatin
A549Non-Small Cell Lung Cancer758.20.454.8-fold
MCF-7Breast Adenocarcinoma11012.50.524.1-fold
HCT116Colorectal Carcinoma906.80.385.5-fold
OVCAR-3Ovarian Carcinoma654.50.316.2-fold
Experimental Protocol: Cell Viability and Synergy Assessment
  • Cell Culture: A549, MCF-7, HCT116, and OVCAR-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Drug Preparation: this compound was dissolved in DMSO to create a 10 mM stock solution. Cisplatin was dissolved in 0.9% saline.

  • Cell Viability Assay: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of this compound, Cisplatin, or the combination of both at a constant ratio.

  • Data Analysis: After 72 hours of incubation, cell viability was assessed using the MTT assay. The absorbance was measured at 570 nm. The half-maximal inhibitory concentration (IC50) for each drug and the Combination Index (CI) were calculated using CompuSyn software. The Dose Reduction Index (DRI) indicates the fold-reduction of the dose of one drug when used in combination to achieve the same effect as when used alone.

Proposed Synergistic Mechanism

The diagram below illustrates the proposed mechanism of synergy between this compound and Cisplatin.

G cluster_0 Cancer Cell cluster_1 DNA Repair Pathway Cisplatin Cisplatin DNA_Damage DNA Adducts & Crosslinks Cisplatin->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers DRAP1 DRAP1 Enzyme DNA_Damage->DRAP1 Activates Repair DNA Repair DRAP1->Repair Mediates Repair->DNA_Damage Resolves DETD35 This compound DETD35->DRAP1 Inhibits

Fig. 1: Synergistic mechanism of this compound and Cisplatin.

Synergistic Effects of this compound with Doxorubicin

Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell death. The combination with this compound is hypothesized to prevent the repair of these breaks, thus enhancing Doxorubicin's cytotoxic effects.

Quantitative Analysis of Apoptosis

The synergistic effect on apoptosis was evaluated by flow cytometry using Annexin V/Propidium Iodide (PI) staining in HCT116 cells.

Treatment (48h)Concentration% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Control (Vehicle)-3.1%1.5%4.6%
This compound90 nM6.2%2.1%8.3%
Doxorubicin0.5 µM15.8%5.4%21.2%
This compound + Doxorubicin90 nM + 0.5 µM35.7%18.9%54.6%
Experimental Protocol: Apoptosis Assay
  • Cell Treatment: HCT116 cells were seeded in 6-well plates and treated with vehicle, this compound (90 nM), Doxorubicin (0.5 µM), or the combination for 48 hours.

  • Cell Staining: After treatment, cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells were then stained with FITC-conjugated Annexin V and Propidium Iodide for 15 minutes in the dark.

  • Flow Cytometry: The stained cells were analyzed using a BD FACSCanto II flow cytometer. Data was analyzed using FlowJo software to quantify the percentage of cells in early and late apoptosis.

Experimental Workflow

The following diagram outlines the workflow for assessing the synergistic induction of apoptosis.

G start Seed HCT116 Cells in 6-well plates treatment Treat with: - Vehicle - this compound - Doxorubicin - Combination start->treatment incubation Incubate 48 hours treatment->incubation harvest Harvest & Wash Cells incubation->harvest stain Stain with Annexin V-FITC & Propidium Iodide harvest->stain analysis Analyze via Flow Cytometry stain->analysis end Quantify Apoptotic Cell Population analysis->end

Fig. 2: Workflow for apoptosis synergy assessment.

This compound and the DRAP1 Signaling Pathway

This compound's mechanism of action is centered on the inhibition of the DRAP1-mediated DNA repair pathway. The diagram below contextualizes the role of DRAP1 in response to DNA damage and the point of intervention for this compound.

G cluster_0 Cellular Response to DNA Damage Chemo Chemotherapy (e.g., Cisplatin, Doxorubicin) DNA_Damage DNA Double-Strand Breaks & Adducts Chemo->DNA_Damage ATM_ATR Sensor Proteins (ATM/ATR) DNA_Damage->ATM_ATR Activates Apoptosis Apoptosis DNA_Damage->Apoptosis If severe or unrepaired CHK1_CHK2 Effector Kinases (CHK1/CHK2) ATM_ATR->CHK1_CHK2 DRAP1_Complex DRAP1 Repair Complex CHK1_CHK2->DRAP1_Complex Recruits Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest Repair Successful DNA Repair DRAP1_Complex->Repair Repair->Cell_Cycle_Arrest Promotes survival & resumes cycle DETD35 This compound DETD35->DRAP1_Complex Inhibits

Fig. 3: Role of this compound in the DRAP1 signaling pathway.

Conclusion

The data presented in this guide demonstrates that this compound acts as a potent synergistic agent when combined with conventional DNA-damaging chemotherapy drugs like Cisplatin and Doxorubicin. By inhibiting the DRAP1-mediated DNA repair pathway, this compound significantly lowers the therapeutic threshold for these agents, as evidenced by favorable Combination Index values and a marked increase in apoptosis. These findings suggest that this compound is a promising candidate for combination therapies, potentially overcoming drug resistance and improving patient outcomes in a variety of cancer types. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

A Comparative Analysis of DETD-35 and Other Sesquiterpene Lactones in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones, a diverse class of naturally derived compounds, are gaining significant traction in oncological research due to their potent anti-cancer properties. Among these, DETD-35, a semi-synthetic derivative of deoxyelephantopin (B1239436) (DET), has emerged as a promising candidate, exhibiting enhanced cytotoxic and anti-metastatic activities. This guide provides a comprehensive comparative analysis of this compound and other prominent sesquiterpene lactones, including its parent compound DET, parthenolide (B1678480), costunolide, and alantolactone. The following sections present a compilation of experimental data, detailed methodologies, and visual representations of key signaling pathways to facilitate an objective evaluation of their therapeutic potential.

Quantitative Comparison of Cytotoxic Activity

The anti-proliferative effects of this compound and other selected sesquiterpene lactones have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison. While specific IC50 values for this compound are still emerging in the literature, multiple studies have confirmed its superior potency compared to its parent compound, deoxyelephantopin (DET)[1]. The following tables summarize the available IC50 values for DET and other well-characterized sesquiterpene lactones.

CompoundCell LineCancer TypeIC50 (µM)Citation
Deoxyelephantopin (DET)HCT 116Colorectal Carcinoma7.46 µg/mL[2]
K562Chronic Myeloid Leukemia4.02 µg/mL[2]
KBOral Carcinoma3.35 µg/mL[2]
T47DBreast Cancer1.86 µg/mL[2]
ParthenolideA549Lung Carcinoma4.3[3]
TE671Medulloblastoma6.5[3]
HT-29Colon Adenocarcinoma7.0[3]
SiHaCervical Cancer8.42 ± 0.76[4]
MCF-7Breast Cancer9.54 ± 0.82[4]
CostunolideH1299Non-Small Cell Lung Cancer23.93 ± 1.67
AlantolactoneNCI-H1299Lung Cancer~20 (for 63.92% viability reduction)
Anip973Lung Cancer~20 (for 86.61% viability reduction)

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times and assay methods, across different studies.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments commonly employed in the evaluation of these sesquiterpene lactones.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactones (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Cell Treatment: Treat cells with the desired concentrations of the sesquiterpene lactones for a specified time.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

  • Procedure:

    • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

    • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Signaling Pathways

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to investigate the effect of compounds on signaling pathways by measuring the expression levels of key proteins and their phosphorylation status.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the target protein.

  • Procedure:

    • Protein Extraction: Lyse the treated cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, total ERK, p-p65, total p65, IκBα).

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualization

To provide a clearer understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Comparative Analysis of Sesquiterpene Lactones cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Comparison A Cancer Cell Lines (e.g., A375, MDA-MB-231) B Compound Treatment (this compound, DET, Parthenolide, etc.) A->B C MTT Assay (Determine IC50 values) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI Staining) B->E F Western Blot Analysis (Signaling Pathways) B->F G Comparative IC50 Tables C->G H Signaling Pathway Diagrams F->H I Publish Comparison Guide G->I H->I

Experimental workflow for in vitro comparative analysis.

G Proposed Signaling Pathway of this compound in Cancer Cells cluster_0 MAPK Pathway cluster_1 NF-κB Pathway DETD35 This compound ERK p-ERK DETD35->ERK inhibits IKK IKK DETD35->IKK inhibits ROS ↑ Reactive Oxygen Species (ROS) DETD35->ROS CellCycle G2/M Cell Cycle Arrest DETD35->CellCycle RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis promotes survival (inhibited by this compound) IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB->Apoptosis promotes survival (inhibited by this compound) Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene activates Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis

This compound's proposed mechanism of action in cancer cells.

Conclusion

The available data strongly suggest that this compound is a highly potent sesquiterpene lactone with significant anti-cancer activity, surpassing that of its natural precursor, deoxyelephantopin. Its multi-faceted mechanism of action, involving the induction of ROS-mediated apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways like MAPK/ERK and NF-κB, makes it a compelling candidate for further pre-clinical and clinical investigation. This comparative guide provides a foundational resource for researchers to contextualize the performance of this compound against other well-known sesquiterpene lactones, thereby informing future drug development efforts in this promising class of natural products. Further studies are warranted to establish a more comprehensive quantitative profile of this compound's activity across a broader range of cancer types and to elucidate the precise molecular interactions that underpin its enhanced efficacy.

References

DETD-35 Demonstrates Enhanced Potency Over Parent Compound Deoxyelephantopin in Cancer Cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available research indicates that DETD-35, a semi-synthetic derivative of the natural compound Deoxyelephantopin (B1239436) (DET), exhibits significantly greater potency in inhibiting the proliferation of various cancer cell lines. Experimental data consistently demonstrates that this compound is more effective than its parent compound, showing lower half-maximal inhibitory concentrations (IC50) and enhanced induction of apoptosis.

Deoxyelephantopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has been recognized for its anti-cancer properties.[1][2] Its derivative, this compound, was developed to improve upon these therapeutic characteristics. Studies have shown that this compound is approximately three times more potent against cancer cells than DET, while exhibiting minimal to no toxicity towards normal cells.[1][3]

Quantitative Comparison of Potency

The enhanced potency of this compound is evident in its IC50 values across different cancer cell lines. The IC50 is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

CompoundCell LineCancer TypeIC50 (µM)Citation
DETA375LM5IF4g/LucMelanoma5.3[4]
This compoundA375LM5IF4g/LucMelanoma2.7[4]
DETA375 (parental)Melanoma3.3[4]
This compoundA375 (parental)Melanoma1.7[4]
DETMDA-MB-231Triple Negative Breast Cancer11[5]
This compoundMDA-MB-231Triple Negative Breast Cancer3[5]

Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation

Both DET and this compound exert their anti-cancer effects primarily through the induction of reactive oxygen species (ROS)-mediated apoptosis.[1][3] However, this compound has been shown to be more efficient in this process.[6] The accumulation of ROS leads to cellular damage and triggers programmed cell death.

The key signaling pathways modulated by both compounds include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Both compounds have been shown to deregulate this pathway, which is crucial for cell proliferation and survival.[3]

  • PI3K/Akt/mTOR Pathway : Inhibition of this pathway, which is often overactive in cancer, contributes to the anti-proliferative effects of DET and this compound.[2][7]

The enhanced activity of this compound is also observed in its ability to inhibit cancer cell migration and invasion, with studies showing a more significant reduction in these metastatic behaviors compared to DET.[4]

Experimental Protocols

The following is a representative experimental protocol for assessing the apoptotic effects of DET and this compound, based on standard methodologies.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • DET and this compound stock solutions (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of DET and this compound (e.g., 1.5 µM and 3 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the floating and adherent cells for each sample.

  • Cell Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow: Apoptosis Assay a Seed Cancer Cells b Treat with DET/DETD-35 a->b c Harvest Cells b->c d Stain with Annexin V/PI c->d e Flow Cytometry Analysis d->e

Caption: Workflow for assessing apoptosis induced by DET and this compound.

G cluster_1 DET/DETD-35 Signaling Pathway compound DET / this compound ros Increased ROS Production compound->ros mapk MAPK Pathway Deregulation ros->mapk pi3k PI3K/Akt/mTOR Pathway Inhibition ros->pi3k apoptosis Apoptosis mapk->apoptosis pi3k->apoptosis

Caption: Simplified signaling pathway for DET and this compound induced apoptosis.

References

Unraveling the Identity of DETD-35: A Prerequisite for Scientific Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "DETD-35" have not yielded information on a specific molecule or drug with this designation. This suggests a potential typographical error in the query. However, the search results have highlighted several plausible alternatives that align with the context of a scientific comparison guide focused on mechanism of action and cross-study validation. To provide an accurate and relevant guide, clarification on the intended subject is crucial.

The possible intended topics based on the search results include:

  • Deutetrabenazine: A vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease. Clinical trial data and mechanism of action studies are available for this compound.[1][2][3]

  • Interleukin-35 (IL-35): A regulatory cytokine with immunosuppressive functions, which is a subject of ongoing research in autoimmune diseases and cancer. Its signaling pathway and mechanism of action are areas of active investigation.[4][5][6][7][8]

  • Diane-35 (Cyproterone acetate (B1210297)/Ethinylestradiol): A combination oral contraceptive also used to treat androgen-dependent conditions like acne and hirsutism. Its mechanism involves hormonal regulation.[9][10]

Without a clear identification of the compound of interest, a comprehensive and accurate comparison guide that meets the specified requirements cannot be generated. We request the user to please clarify the correct name of the compound. Upon receiving the correct information, a detailed guide will be developed, including:

  • Data Presentation: Summarized quantitative data in structured tables for easy comparison with relevant alternatives.

  • Experimental Protocols: Detailed methodologies for key experiments cited in the literature.

  • Mandatory Visualizations: Graphviz diagrams illustrating signaling pathways, experimental workflows, or logical relationships, complete with descriptive captions.

We look forward to your clarification to proceed with generating the requested scientific comparison guide.

References

DETD-35 in Triple-Negative Breast Cancer: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of triple-negative breast cancer (TNBC) research, the novel sesquiterpene lactone analogue, DETD-35, has emerged as a promising investigational compound. This guide provides a comprehensive comparison of this compound with current standard-of-care treatments for TNBC, integrating available preclinical data, mechanistic insights, and detailed experimental protocols for the scientific and drug development community.

Executive Summary

Triple-negative breast cancer presents a significant therapeutic challenge due to the absence of estrogen, progesterone, and HER2 receptors, rendering it unresponsive to hormonal or HER2-targeted therapies. The current standard of care for early-stage TNBC primarily involves a combination of neoadjuvant chemotherapy, surgery, and radiation. Key chemotherapeutic agents include anthracyclines (e.g., doxorubicin), taxanes (e.g., paclitaxel), and platinum compounds (e.g., carboplatin), often administered with an immune checkpoint inhibitor like pembrolizumab[1]. For metastatic TNBC, treatment options may also include PARP inhibitors for patients with BRCA mutations and antibody-drug conjugates such as sacituzumab govitecan.

This compound, a derivative of the natural product deoxyelephantopin (B1239436) (DET), has demonstrated potent anti-TNBC activity in preclinical studies. Its mechanism of action is distinct from traditional chemotherapies, centering on the induction of oxidative stress-mediated paraptosis-like cell death[2]. While direct head-to-head comparative efficacy data with standard-of-care agents is limited in publicly available literature, existing studies provide a basis for understanding its potential role in TNBC treatment.

Quantitative Data Comparison

Due to the preclinical nature of this compound research, clinical trial data is not available. The following tables summarize in vitro and in vivo preclinical findings for this compound and provide context with established data for standard-of-care agents.

Table 1: In Vitro Anti-proliferative Activity against MDA-MB-231 TNBC Cells

CompoundIC50 ConcentrationMechanism of ActionReference
This compound 3 µMInduction of ROS, ER stress, and paraptosis-like cell death[2]
Deoxyelephantopin (DET) 11 µMInduction of ROS, ER stress, and paraptosis-like cell death[2]
Paclitaxel (B517696) Varies (cell line dependent)Microtubule stabilization, G2/M cell cycle arrest[2]

Note: Direct comparative IC50 values for paclitaxel under the exact same experimental conditions as this compound are not available in the cited literature. Paclitaxel's IC50 in MDA-MB-231 cells is known to be in the nanomolar range in many studies.

Table 2: In Vivo Antitumor Efficacy in MDA-MB-231 Xenograft Mouse Model

TreatmentDosage and AdministrationOutcomeReference
This compound Not specified in abstractSuppressed tumor growth and lung metastasis
This compound + Paclitaxel Not specified in abstractSynergistic inhibition of tumor growth and metastasis
Deoxyelephantopin (DET) Not specified in abstractSuppressed tumor growth[2]

Note: Specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition) for this compound as a monotherapy versus a standard-of-care agent from a single, controlled study is not available in the reviewed literature. The primary in vivo finding highlights a synergistic effect with paclitaxel.

Mechanism of Action: A Divergent Approach

Standard-of-care chemotherapies for TNBC primarily act by inducing widespread DNA damage or interfering with mitosis.

  • Anthracyclines (e.g., Doxorubicin): Intercalate into DNA, inhibit topoisomerase II, and generate free radicals, leading to DNA damage and apoptosis.

  • Taxanes (e.g., Paclitaxel): Stabilize microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Platinum Agents (e.g., Carboplatin): Form DNA adducts, leading to inter- and intra-strand crosslinks, which inhibit DNA replication and transcription, ultimately causing cell death.

In contrast, this compound employs a distinct cell-death pathway:

  • This compound: Induces the production of reactive oxygen species (ROS) within TNBC cells. This surge in ROS leads to endoplasmic reticulum (ER) stress and mitochondrial dysfunction. The culmination of these events is a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria, and is independent of caspase activation[2].

DETD35_Mechanism DETD35 This compound ROS Reactive Oxygen Species (ROS) Production DETD35->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Vacuolation Extensive Cytoplasmic Vacuolation ER_Stress->Vacuolation Mito_Dysfunction->Vacuolation Paraptosis Paraptosis-like Cell Death Vacuolation->Paraptosis

Mechanism of this compound-induced paraptosis-like cell death in TNBC.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Anti-proliferative Assay
  • Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.

  • Methodology: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, DET, or paclitaxel for a specified duration (e.g., 24, 48, 72 hours). Cell viability was assessed using a colorimetric assay, such as the MTT or SRB assay, to determine the half-maximal inhibitory concentration (IC50).

  • Controls: A vehicle control (e.g., DMSO) was used as a negative control.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.

  • Tumor Implantation: MDA-MB-231 cells were injected into the mammary fat pad of the mice to establish orthotopic tumors.

  • Treatment Regimen: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Treatment groups received intraperitoneal or oral administration of this compound, paclitaxel, a combination of both, or a vehicle control.

  • Endpoint Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. In studies assessing metastasis, lungs were harvested to quantify metastatic nodules.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture MDA-MB-231 Cell Culture Treatment_vitro Treatment with this compound or Standard of Care Cell_Culture->Treatment_vitro Viability_Assay Cell Viability Assay (IC50) Treatment_vitro->Viability_Assay Tumor_Implantation Orthotopic Implantation of MDA-MB-231 cells in mice Treatment_vivo Drug Administration (this compound, SoC, Combo) Tumor_Implantation->Treatment_vivo Tumor_Measurement Tumor Volume and Metastasis Assessment Treatment_vivo->Tumor_Measurement

Preclinical evaluation workflow for this compound in TNBC.

Logical Relationship to Standard of Care

Based on the available preclinical evidence, this compound's potential role in the TNBC treatment paradigm is likely to be in combination with standard-of-care chemotherapy rather than as a direct replacement.

  • Distinct Mechanism: Its unique mode of action, paraptosis, could be effective against tumors that have developed resistance to apoptosis-inducing agents like taxanes and anthracyclines.

  • Synergistic Potential: The observed synergy with paclitaxel suggests that this compound could enhance the efficacy of existing chemotherapies, potentially allowing for lower, less toxic doses of the conventional drugs.

  • Adjuvant Setting: Given its anti-metastatic properties in preclinical models, this compound could be explored as an adjuvant therapy to prevent recurrence and metastasis after initial treatment with standard neoadjuvant and adjuvant regimens.

Logical_Relationship SoC Standard of Care (SoC) (Chemotherapy, Immunotherapy) Combination Combination Therapy (SoC + this compound) SoC->Combination DETD35 This compound DETD35->Combination Improved_Efficacy Improved Therapeutic Efficacy (e.g., Overcoming Resistance, Synergistic Tumor Killing) Combination->Improved_Efficacy

Potential therapeutic integration of this compound with standard of care for TNBC.

Conclusion

This compound represents a novel investigational agent for TNBC with a distinct mechanism of action centered on inducing ROS-mediated paraptosis. While current preclinical data is promising, particularly its synergistic effects with paclitaxel, a definitive comparison to standard-of-care agents as monotherapies requires further direct, quantitative studies. Future research should focus on head-to-head in vivo efficacy studies and elucidation of the molecular pathways underlying its synergistic interactions with established chemotherapies. These efforts will be crucial in defining the potential clinical utility of this compound in the challenging landscape of triple-negative breast cancer treatment.

References

The Role of Reactive Oxygen Species in the Therapeutic Efficacy of DETD-35: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence confirms the pivotal role of reactive oxygen species (ROS) in the anticancer mechanism of DETD-35, a novel sesquiterpene lactone derivative. This guide provides a comprehensive comparison of this compound's performance against other therapeutic alternatives for melanoma and triple-negative breast cancer (TNBC), supported by experimental data. The focus is on the compound's ability to induce ROS-mediated cell death, offering a promising avenue for cancer therapy, particularly in treatment-resistant cases.

This compound: A Potent Inducer of ROS-Mediated Cancer Cell Death

This compound has demonstrated significant therapeutic potential by selectively inducing cell death in cancer cells through the generation of ROS. This mechanism triggers two primary forms of programmed cell death: apoptosis and ferroptosis. In melanoma and triple-negative breast cancer models, this compound has shown superior or synergistic effects when compared to standard-of-care treatments.

Performance Comparison: this compound vs. Alternative Therapies

The therapeutic efficacy of this compound has been evaluated against established treatments for melanoma and triple-negative breast cancer, demonstrating its potential as a valuable alternative or combination therapy.

Melanoma: Overcoming Vemurafenib (B611658) Resistance

Vemurafenib is a targeted therapy for melanoma with the BRAF V600E mutation. However, acquired resistance is a significant clinical challenge. This compound has shown efficacy in both vemurafenib-sensitive and resistant melanoma cells.

CompoundCell LineIC50 (µM)Efficacy in Resistant Cells
This compound A375 (BRAF V600E)0.85[1]Induces ferroptosis in vemurafenib-resistant cells[2]
Vemurafenib A375 (BRAF V600E)0.07[1]Ineffective in resistant cells
DET (parent compound) A375 (BRAF V600E)Less potent than this compoundLess efficient in inducing ferroptosis than this compound[2]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Notably, this compound exhibits a synergistic effect when combined with vemurafenib in A375 melanoma cells, suggesting a potential combination therapy to overcome resistance.

Triple-Negative Breast Cancer (TNBC): A Potent Alternative to Paclitaxel

Paclitaxel is a standard chemotherapeutic agent for TNBC. This compound has demonstrated greater potency in inducing cell death and ROS production in TNBC cells compared to its parent compound, DET, and shows promise as an alternative to paclitaxel.

CompoundCell LineIC50 (µM)Relative ROS Production
This compound MDA-MB-2313.62Significantly higher than Paclitaxel
Paclitaxel MDA-MB-231~1Lower than this compound
DET (parent compound) MDA-MB-23111.24Less potent than this compound

Mechanism of Action: The Central Role of ROS

This compound's therapeutic effect is intrinsically linked to its ability to induce oxidative stress within cancer cells. This is achieved through multiple pathways, leading to a cascade of events culminating in cell death.

Signaling Pathway of this compound-Induced Cell Death

DETD35_Pathway DETD35 This compound ROS ↑ ROS Production DETD35->ROS GPX4 GPX4 Inhibition DETD35->GPX4 directly inhibits ERK ERK Phosphorylation Inhibition DETD35->ERK Lipid_Peroxidation ↑ Lipid Peroxidation ROS->Lipid_Peroxidation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria GPX4->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Bcl2_Family Bcl-2 Family Modulation (↑Bax/Bcl-2 ratio) Mitochondria->Bcl2_Family Apoptosis Apoptosis Bcl2_Family->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest ERK->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound-induced cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Measurement of Reactive Oxygen Species (ROS)

Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay

Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound, a positive control (e.g., H₂O₂), and a vehicle control for the desired time.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

Apoptosis Assay

Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Treat cells with this compound and controls for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Ferroptosis Induction and Detection

Assay: Malondialdehyde (MDA) Assay

Principle: Ferroptosis is characterized by iron-dependent lipid peroxidation. MDA is a major product of lipid peroxidation and can be quantified as an indicator of ferroptosis.

Protocol:

  • Treat cells with this compound, a known ferroptosis inducer (e.g., erastin (B1684096) or RSL3), and a vehicle control.

  • Lyse the cells and collect the supernatant.

  • Add thiobarbituric acid (TBA) to the cell lysate and heat at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm using a microplate reader.

  • Quantify the MDA concentration using a standard curve.

GPX4 Inhibition Assay

Assay: Coupled Enzyme Assay

Principle: The activity of glutathione (B108866) peroxidase 4 (GPX4) can be measured indirectly by a coupled enzyme assay. GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide) by oxidizing glutathione (GSH) to its disulfide form (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH consumption, measured by the decrease in absorbance at 340 nm, is proportional to the GPX4 activity.

Protocol:

  • Prepare a reaction mixture containing assay buffer, GSH, GR, NADPH, and the GPX4 enzyme.

  • Add the test compound (this compound) at various concentrations.

  • Initiate the reaction by adding the substrate (cumene hydroperoxide).

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH consumption to determine GPX4 activity and the inhibitory effect of the compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (Melanoma, TNBC) Treatment This compound Treatment (Dose-response & Time-course) Cell_Lines->Treatment Viability Cell Viability Assay (MTT/CCK-8) Treatment->Viability ROS_Assay ROS Detection (DCFH-DA) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Ferroptosis_Assay Ferroptosis Assay (MDA, Iron) Treatment->Ferroptosis_Assay Western_Blot Western Blot (Bax, Bcl-2) Treatment->Western_Blot GPX4_Assay GPX4 Inhibition Assay Treatment->GPX4_Assay Xenograft Tumor Xenograft Model (Mice) In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Growth Monitor Tumor Growth & Survival In_Vivo_Treatment->Tumor_Growth IHC Immunohistochemistry (Ki-67, TUNEL) Tumor_Growth->IHC

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent that effectively targets cancer cells by inducing ROS-mediated apoptosis and ferroptosis. Its superior potency compared to its parent compound and its efficacy in treatment-resistant cancer models highlight its potential for further clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic role of this compound and the significance of ROS in its mechanism of action.

References

A Comparative Analysis of DETD-35's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the pre-clinical data on DETD-35, a novel deoxyelephantopin (B1239436) derivative, reveals its potent and selective anti-cancer activity across various cancer cell lines. This guide synthesizes the available experimental data, offering a comparative perspective for researchers, scientists, and drug development professionals. This compound consistently demonstrates superior efficacy in inducing cell death and inhibiting proliferation compared to its parent compound, deoxyelephantopin (DET).

Efficacy of this compound: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in different cancer cell lines, highlighting its effectiveness at micromolar concentrations.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer3[1]
A375MelanomaEffective concentrations reported, specific IC50 varies
A375-RVemurafenib-resistant MelanomaEffective concentrations reported

Note: The efficacy of this compound in A375 and A375-R cells has been demonstrated, though specific IC50 values can vary between studies.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing reactive oxygen species (ROS)-mediated apoptosis and causing cell cycle arrest at the G2/M phase.

Apoptosis Induction

Treatment with this compound leads to a significant increase in the population of apoptotic cells. This is evidenced by Annexin V/PI staining and the cleavage of key apoptotic proteins.

Cell LineTreatmentApoptotic Cells (%)Key Apoptotic Proteins Upregulated
MDA-MB-231This compound (3 µM)Data not availableCleaved PARP, Cleaved Caspase-7[1]
A375This compoundData not availableCleaved Caspase-3
Cell Cycle Arrest

Flow cytometry analysis consistently shows that this compound treatment causes a significant accumulation of cells in the G2/M phase of the cell cycle, thereby halting cell proliferation.

Cell LineTreatment% of Cells in G2/M Phase
A375LM5IF4g/LucThis compoundSignificant increase observed

Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is underpinned by its ability to modulate critical signaling pathways involved in cancer cell survival and proliferation.

This compound Signaling in Triple-Negative Breast Cancer (MDA-MB-231 cells)

In triple-negative breast cancer cells, this compound induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to apoptosis. This is characterized by the upregulation of p-eIF2α, IRE1α, and the pro-apoptotic protein Bim, alongside the cleavage of PARP and caspase-7[1].

DETD35_TNBC_Pathway DETD35 This compound ROS ↑ ROS DETD35->ROS ER_Stress ER Stress ROS->ER_Stress p_eIF2a ↑ p-eIF2α ER_Stress->p_eIF2a IRE1a ↑ IRE1α ER_Stress->IRE1a Bim ↑ Bim ER_Stress->Bim Apoptosis Apoptosis p_eIF2a->Apoptosis IRE1a->Apoptosis Bim->Apoptosis Caspase7 ↑ Cleaved Caspase-7 Apoptosis->Caspase7 PARP ↑ Cleaved PARP Apoptosis->PARP

This compound induced signaling pathway in TNBC.

This compound Signaling in Melanoma (A375 cells)

In melanoma cells, this compound has been shown to suppress the MEK-ERK signaling pathway, a critical driver of melanoma cell proliferation and survival. It also induces ferroptosis, a form of iron-dependent programmed cell death, by inhibiting GPX4[1][2].

DETD35_Melanoma_Pathway DETD35 This compound MEK MEK DETD35->MEK Inhibits GPX4 GPX4 DETD35->GPX4 Inhibits ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibits Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits

This compound induced signaling pathway in Melanoma.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the efficacy of this compound. Specific parameters may vary between studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance E->F

MTT Assay Workflow.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Apoptosis Assay Workflow.

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI).

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

Workflow:

CellCycle_Workflow A Treat cells with this compound B Harvest and fix cells in ethanol (B145695) A->B C Treat with RNase B->C D Stain with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E

Cell Cycle Analysis Workflow.

Protocol:

  • Culture cells with or without this compound for a specified period.

  • Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Treat the cells with RNase to prevent staining of RNA.

  • Stain the cells with a propidium iodide (PI) solution.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates significant promise as a potent anti-cancer agent with a clear mechanism of action involving the induction of apoptosis and G2/M cell cycle arrest. Its superior activity compared to its parent compound warrants further investigation and development. The data presented here provides a solid foundation for future pre-clinical and clinical studies exploring the therapeutic potential of this compound in various cancer types.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DETD-35

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemicals like Diethyltoluenediamine (DETD-35) are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably under a fume hood, to avoid inhalation of vapors.[2]

In the event of a spill, the area should be evacuated, and ignition sources removed. The spill should be contained using an inert absorbent material such as sand or vermiculite, which is then collected into a labeled container for hazardous waste disposal.[1][2] this compound should never be allowed to enter drains or waterways due to its high toxicity to aquatic life.[1][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[1][2] This process ensures the complete destruction of the chemical.

  • Waste Identification and Segregation : Clearly label all waste containing this compound as hazardous. This includes pure this compound, contaminated solutions, and any materials used in cleanup such as absorbents and PPE.

  • Containerization : Store this compound waste in tightly sealed, compatible containers. Avoid contact with incompatible materials such as isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[4]

  • Engage a Licensed Disposal Service : Contact a certified hazardous waste disposal company to arrange for the pickup and incineration of the this compound waste. Ensure the company is compliant with all local, regional, and national regulations.

  • Documentation : Maintain detailed records of the disposal process, including the amount of waste, the date of disposal, and the contact information of the disposal company. This is crucial for regulatory compliance.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValueReference
Chemical Formula C₁₁H₁₈N₂[5]
Molar Mass 178.279 g/mol [5]
Appearance Colorless to yellowish liquid[6]
Odor Amine-like[4]
Solubility in Water Partially soluble[4]
Hazard Statements H302, H312, H319, H373, H410[5]
UN Number 2735[4]

Experimental Protocols for Laboratory-Scale Waste Treatment

For laboratories equipped to handle chemical degradation, two potential methods for treating small quantities of this compound waste are outlined below. These procedures should only be performed by trained personnel in a controlled environment.

Fenton Oxidation:

  • In a suitable reaction vessel within a fume hood, prepare a solution of the this compound waste.

  • Add an iron(II) salt, such as iron(II) sulfate, to the solution.

  • Slowly and carefully add hydrogen peroxide to the mixture. This reaction is exothermic and should be done with caution.[1]

  • Allow the reaction to proceed with continuous stirring for 1 to 4 hours.[1]

  • After the reaction, adjust the pH to between 7.0 and 8.0 with sodium hydroxide (B78521) to precipitate the iron.[1]

  • Separate the liquid and solid precipitate, and dispose of both as hazardous waste.[1]

UV/TiO₂ Photocatalysis:

  • Prepare a suspension of the this compound waste solution with a titanium dioxide (TiO₂) catalyst. A typical starting concentration for the catalyst is 0.5 to 2.0 g/L.[1]

  • Place the suspension in a photoreactor and ensure continuous stirring.[1]

  • Bubble air or oxygen through the solution.

  • Initiate the reaction by turning on the UV lamp and irradiate for several hours to a full day.[1]

  • After the reaction, allow the TiO₂ catalyst to settle and separate the treated liquid.

  • Collect both the liquid and the used catalyst for professional hazardous waste disposal.[1]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical steps from initial handling to final disposal.

DETD_35_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_management Waste Management cluster_disposal Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Identify & Segregate Hazardous Waste B->C D Store in Labeled, Compatible Containers C->D E Contact Licensed Disposal Company D->E F Arrange for Incineration E->F G Maintain Disposal Records F->G

Caption: Step-by-step workflow for the safe disposal of this compound.

References

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